(3S,4S)-pyrrolidine-3,4-dicarboxamide
Description
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Properties
IUPAC Name |
(3S,4S)-pyrrolidine-3,4-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c7-5(10)3-1-9-2-4(3)6(8)11/h3-4,9H,1-2H2,(H2,7,10)(H2,8,11)/t3-,4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHBWXUFYYBHME-QWWZWVQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Predicted Spectroscopic Profile of (3S,4S)-pyrrolidine-3,4-dicarboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S,4S)-pyrrolidine-3,4-dicarboxamide is a chiral, saturated heterocyclic compound of significant interest in medicinal chemistry due to its rigid scaffold and the presence of hydrogen bond donors and acceptors.[1][2] As a versatile building block, a thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug design and development.[2][3] This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of direct experimental data in publicly available literature, this guide synthesizes information from analogous structures and fundamental spectroscopic principles to offer a robust predictive framework for the characterization of this molecule. The methodologies and interpretations presented herein are designed to be a self-validating system for researchers working with this compound and its derivatives.
Molecular Structure and Stereochemistry
This compound possesses a five-membered saturated nitrogen heterocycle, the pyrrolidine ring, substituted at the 3 and 4 positions with carboxamide groups. The stereochemistry is defined as trans, with both carboxamide groups oriented on the same side of the ring. This specific stereochemical arrangement has a profound impact on the molecule's conformation and, consequently, its spectroscopic signatures.
Figure 1. 2D representation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.
Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring NMR spectra would involve the following steps:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a 5 mm NMR tube.[4] The choice of solvent is critical as the amide and amine protons are exchangeable and may not be observed in protic solvents like D₂O.
-
Instrumentation: Record the spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[4][5]
-
¹H NMR Acquisition: Acquire the spectrum at room temperature. Chemical shifts should be reported in parts per million (ppm) relative to the residual solvent peak.
-
¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. Chemical shifts should be reported in ppm relative to the solvent peak.
-
2D NMR: To unambiguously assign all signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be employed.[1]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be complex due to the diastereotopic nature of the methylene protons on the pyrrolidine ring and second-order coupling effects.[5]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H-2, H-5 (CH₂) | 3.0 - 3.5 | m | 4H | These methylene protons adjacent to the nitrogen are expected to be diastereotopic and will likely appear as complex multiplets. Their exact shifts will depend on the ring puckering. |
| H-3, H-4 (CH) | 3.2 - 3.8 | m | 2H | These methine protons are coupled to each other and to the adjacent methylene protons. The trans relationship will influence the coupling constant. |
| -C(O)NH₂ | 6.8 - 7.5 | br s | 4H | The two amide protons on each carboxamide group are chemically non-equivalent and may appear as two broad singlets or a single broad singlet depending on the rate of rotation around the C-N bond. These are exchangeable with D₂O. |
| -NH- (ring) | 2.5 - 4.0 | br s | 1H | The chemical shift of the pyrrolidine amine proton is highly dependent on solvent and concentration. This proton is exchangeable with D₂O. |
Predicted ¹³C NMR Spectrum
Due to the C₂ symmetry of the molecule, the ¹³C NMR spectrum is expected to show four distinct signals.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2, C-5 (CH₂) | 45 - 55 | These carbons are adjacent to the nitrogen atom. |
| C-3, C-4 (CH) | 40 - 50 | These methine carbons are substituted with the carboxamide groups. |
| -C(O)NH₂ | 170 - 180 | The carbonyl carbons of the amide groups are expected to appear in the downfield region of the spectrum, which is characteristic for this functional group.[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol for IR Data Acquisition
A standard protocol for acquiring an IR spectrum would be:
-
Sample Preparation: The sample can be prepared as a KBr pellet or a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer to record the spectrum.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H (Amide) | Stretch | 3400 - 3100 | Strong, Broad | The presence of two bands in this region (one for the symmetric and one for the asymmetric stretch) is characteristic of a primary amide. Hydrogen bonding can broaden these peaks.[6] |
| N-H (Amine) | Stretch | 3300 - 3500 | Medium | This peak may be obscured by the amide N-H stretching bands. |
| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium | These absorptions are due to the C-H bonds of the pyrrolidine ring.[6] |
| C=O (Amide I) | Stretch | 1680 - 1630 | Strong | This is a very characteristic and intense absorption for the carbonyl group in an amide.[6] |
| N-H (Amide II) | Bend | 1650 - 1580 | Medium | This band arises from the N-H bending vibration of the amide group. |
| C-N | Stretch | 1400 - 1000 | Medium | This absorption is due to the stretching of the carbon-nitrogen bonds in the pyrrolidine ring and the amide groups. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol for MS Data Acquisition
A standard protocol for acquiring an electron ionization (EI) mass spectrum would be:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured and plotted against its m/z value to generate the mass spectrum.
Predicted Mass Spectrum and Fragmentation
The molecular formula of this compound is C₆H₁₁N₃O₂. The predicted molecular weight is 157.17 g/mol .[1]
-
Molecular Ion (M⁺): A peak at m/z = 157 is expected for the molecular ion.
-
Major Fragmentation Pathways:
-
Loss of an amide group (-CONH₂) resulting in a fragment at m/z = 113.
-
Cleavage of the pyrrolidine ring can lead to various smaller fragments.
-
Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines.
-
Figure 2. Predicted major fragmentation pathways for this compound.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. The provided data tables, predicted spectra interpretations, and experimental protocols offer a comprehensive resource for the unambiguous characterization of this important chiral building block. The structural insights gained from these spectroscopic techniques are crucial for quality control, reaction monitoring, and the rational design of novel therapeutic agents based on the pyrrolidine scaffold.
References
-
¹H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry. 2007;13(29):8294-301. Available from: [Link]
-
Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...). ResearchGate. Available from: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Z). 2021;379(5):34. Available from: [Link]
-
Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. ResearchGate. Available from: [Link]
-
Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. DTIC. Available from: [Link]
-
Table of Characteristic IR Absorptions. Available from: [Link]
-
Pyrrolidine - the NIST WebBook. National Institute of Standards and Technology. Available from: [Link]
Sources
- 1. Pyrrolidine-3,4-dicarboxamide|High-Quality Research Chemical [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
The Pyrrolidine Scaffold: A Technical Guide to Biological Activity and Therapeutic Design
Executive Summary
The pyrrolidine ring—a five-membered, saturated nitrogen heterocycle—is not merely a structural connector but a "privileged scaffold" in modern medicinal chemistry.[1][2] Its thermodynamic stability, defined stereochemistry, and unique conformational properties (pseudorotation) allow it to orient pharmacophores with high precision in three-dimensional space.[1][2] This guide analyzes the biological activity of pyrrolidine-based compounds, moving beyond basic descriptions to the causality of their efficacy in metabolic, antiviral, and neurological applications.
The Structural Paradigm: Why Pyrrolidine?
The biological potency of pyrrolidine stems from its physicochemical distinctiveness compared to other heterocycles.
-
Conformational Restriction: Unlike linear amines, the pyrrolidine ring restricts the conformational entropy of a molecule. When a drug binds to a protein, the "entropic penalty" is lower because the molecule is already pre-organized in a bioactive conformation.
-
The "Envelope" Flux: The ring undergoes a dynamic puckering known as pseudorotation. Substituents at the C3 and C4 positions can lock the ring into specific "North" (C3-endo) or "South" (C3-exo) conformations, allowing chemists to fine-tune receptor affinity.
-
Basicity & Solubility: With a pKa typically between 11.2 and 11.3 (for the secondary amine), pyrrolidines are protonated at physiological pH, improving aqueous solubility and facilitating ionic interactions with aspartate/glutamate residues in target proteins.
Table 1: Physicochemical Profile of the Pyrrolidine Core
| Parameter | Value / Characteristic | Impact on Drug Design |
| Hybridization | sp³ (Non-planar) | Enables 3D exploration of binding pockets (unlike planar pyrroles).[1] |
| pKa (Conjugate Acid) | ~11.3 | High basicity aids solubility and cation-pi interactions. |
| Stereocenters | Up to 4 (C2, C3, C4, C5) | High density of chiral information per unit weight. |
| Metabolic Liability | Susceptible to CYP450; often blocked by fluorination or steric bulk. |
Therapeutic Class I: Metabolic Regulation (DPP-4 Inhibition)
The most commercially successful application of the pyrrolidine scaffold is in the treatment of Type 2 Diabetes Mellitus (T2DM) via Dipeptidyl Peptidase-4 (DPP-4) inhibition.
Mechanism of Action: Covalent Trapping
DPP-4 is a serine protease that rapidly degrades Incretin hormones (GLP-1 and GIP). Pyrrolidine-based inhibitors, such as Vildagliptin , utilize a "warhead" strategy.
-
The Anchor: The pyrrolidine ring mimics the Proline residue found at the P1 position of the natural GLP-1 substrate.
-
The Warhead: A nitrile (cyano) group attached to the pyrrolidine ring acts as an electrophile.
-
The Reaction: The active site Serine-630 of DPP-4 attacks the nitrile carbon, forming a covalent (but reversible) imidate adduct. This effectively "traps" the enzyme, preventing it from degrading GLP-1 [1].[3][4]
Visualization: The GLP-1/DPP-4 Axis
The following diagram illustrates the pathway where pyrrolidine inhibitors intervene to restore insulin secretion.
Figure 1: Mechanism of DPP-4 inhibition.[3][5][6][7][8][9] The pyrrolidine inhibitor covalently binds the enzyme, preserving active GLP-1 levels.
Therapeutic Class II: Antiviral Precision (HCV NS5A)
In the treatment of Hepatitis C Virus (HCV), pyrrolidine derivatives like Daclatasvir and Ombitasvir represent a triumph of symmetry-driven design.
The Symmetry Hypothesis
The target protein, NS5A, forms a symmetric dimer crucial for viral replication. To inhibit this, chemists designed "C2-symmetric" molecules consisting of:
-
Core: A biphenyl or stilbene linker.
-
Periphery: Two chiral pyrrolidine caps.
-
Function: The pyrrolidine rings bind to the surface of the NS5A dimer. The specific stereochemistry (typically S,S) is non-negotiable; the R,R enantiomers often show a >100-fold loss in potency [2].
Experimental Protocol: Fluorometric DPP-4 Inhibition Assay
To validate the biological activity of a novel pyrrolidine derivative, a robust, self-validating enzymatic assay is required. This protocol uses a fluorogenic substrate (Gly-Pro-AMC) which mimics the natural substrate.
Principle: DPP-4 cleaves the peptide bond, releasing free AMC (7-Amino-4-methylcoumarin), which fluoresces. Inhibitors reduce the rate of fluorescence increase.
Materials
-
Enzyme: Recombinant Human DPP-4 (0.5 µg/mL stock).
-
Substrate: H-Gly-Pro-AMC (10 mM in DMSO).
-
Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1% BSA.
-
Positive Control: Sitagliptin (10 µM).
Step-by-Step Workflow
-
Preparation:
-
Dilute test compounds in DMSO to 100x final concentration.
-
Prepare 1x Assay Buffer.
-
-
Plating (96-well Black Plate):
-
Test Wells: Add 10 µL diluted compound + 40 µL enzyme solution.
-
No Inhibitor Control (Max Activity): Add 10 µL DMSO + 40 µL enzyme solution.
-
Background Control: Add 10 µL DMSO + 40 µL Assay Buffer (no enzyme).
-
-
Pre-Incubation:
-
Incubate plate at 37°C for 15 minutes to allow equilibrium binding (crucial for slow-binding inhibitors like cyanopyrrolidines).
-
-
Initiation:
-
Add 50 µL of Substrate Solution (diluted to 20 µM in buffer) to all wells.
-
-
Kinetic Reading:
-
Measure Fluorescence immediately (
). -
Read every 60 seconds for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the slope (RFU/min) for the linear portion of the curve.
-
Diagram: Assay Validation Logic
Figure 2: Logical flow for high-throughput screening of DPP-4 inhibitors.
Synthesis & Optimization Strategies
Designing a bioactive pyrrolidine requires mastering the "Chiral Pool." Most synthesis begins with L-Proline or L-Pyroglutamic acid , providing a built-in enantiomeric excess.
Optimization Cycle (SAR)
-
Core Synthesis: Start with 4-hydroxyproline to allow functionalization at C4.
-
Functionalization:
-
C2 Position: Determines the "warhead" (e.g., amide vs. nitrile).
-
N1 Position: Modulates lipophilicity (LogP) and bioavailability.
-
C4 Position: Fluorination here prevents metabolic oxidation (metabolic soft spot).
-
-
Stereochemical Check: Invert the center at C4 (via Mitsunobu reaction) to test if the "endo" or "exo" pucker improves binding affinity.
References
-
Mechanism of Vildagliptin: Ahrén, B. "Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans." Diabetes, Obesity and Metabolism, 2011.[4]
-
HCV NS5A Inhibitors: Belema, M., et al. "Discovery of BMS-790052: a potent, pan-genotypic hepatitis C virus NS5A inhibitor." Journal of Medicinal Chemistry, 2010.
-
Pyrrolidine Scaffold Review: "The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery." BenchChem.[1]
-
DPP-4 Assay Protocol: "DPP (IV) Inhibitor Screening Assay Kit." Cayman Chemical.[7][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling and Docking of (3S,4S)-Pyrrolidine-3,4-dicarboxamide
Abstract
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in biologically active compounds, including numerous FDA-approved drugs.[1][2][3] Its unique three-dimensional structure and synthetic tractability make it an ideal starting point for designing novel therapeutics.[2] This technical guide provides a comprehensive, in-depth walkthrough of the in silico modeling and molecular docking workflow for a specific, stereochemically defined derivative: (3S,4S)-pyrrolidine-3,4-dicarboxamide. While this exact molecule may serve as a novel scaffold or fragment, the principles and methodologies detailed herein are universally applicable for drug discovery professionals aiming to predict and analyze the interaction of small molecules with biological targets. We will traverse the entire computational pipeline, from initial ligand preparation and target identification to the execution of docking simulations and sophisticated post-hoc analysis, emphasizing the scientific rationale behind each procedural choice.
Introduction: The Rationale for a Computational Approach
The modern drug discovery process is a multi-stage endeavor that is both time-consuming and resource-intensive.[4][5] In silico drug design, which leverages computational simulations, has become an indispensable tool to accelerate this pipeline, reduce costs, and refine hypotheses before committing to expensive wet-lab synthesis and testing.[4][6] By modeling the interaction between a potential drug molecule (a "ligand") and its biological target (a "receptor," typically a protein), we can predict its binding affinity, orientation, and the key intermolecular forces driving the interaction.[7][8]
The subject of this guide, this compound, is a compelling candidate for such an investigation. The pyrrolidine core is present in drugs targeting a vast range of conditions, from type 2 diabetes (e.g., DPP-4 inhibitors) to hypertension (e.g., ACE inhibitors).[2][9][10] The dicarboxamide functional groups at the 3 and 4 positions provide hydrogen bond donors and acceptors, critical features for specific molecular recognition.[11] The defined (3S,4S) stereochemistry imposes rigid conformational constraints that can be exploited for achieving high target selectivity.
This guide is structured to mirror a real-world research workflow, providing not just a sequence of steps but the expert-level reasoning required to make informed decisions and produce robust, reliable, and actionable computational data.
The Computational Drug Discovery Workflow: A Conceptual Overview
Before delving into specific protocols, it is crucial to understand the logical flow of an in silico investigation. The process is iterative and interconnected, with each stage building upon the last.
Caption: A high-level overview of the in silico drug discovery workflow.
Part 1: Ligand and Receptor Preparation (The Foundation)
The adage "garbage in, garbage out" is acutely true in computational chemistry. The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures. This preparation phase is meticulous and critically important.
Ligand Preparation: Characterizing this compound
The goal of ligand preparation is to generate a low-energy, three-dimensional conformation of the molecule with the correct protonation state and atomic charges for the simulation.[12]
Causality: A 2D drawing of a molecule is insufficient. The docking algorithm needs a 3D structure to evaluate its fit in a 3D protein pocket. Furthermore, physiological conditions (pH ~7.4) dictate which atoms are protonated, which directly impacts the hydrogen bonds the molecule can form.[13] Incorrect protonation can lead to completely erroneous binding predictions.
Protocol 1: Ligand Preparation Workflow
-
Obtain 2D Structure: Draw the this compound structure in a chemical editor (e.g., ChemDraw) or retrieve it from a database like PubChem using its canonical SMILES: C1C(C(CN1)C(=O)N)C(=O)N.[11]
-
Convert to 3D: Use a program like Open Babel to convert the 2D representation into an initial 3D structure.[14]
-
Protonation and Tautomeric State: Utilize a tool (e.g., MarvinSketch or the pKa plugin in various modeling suites) to predict the dominant protonation state at a physiological pH of 7.4. For this molecule, the pyrrolidine nitrogen will likely be protonated.
-
Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94 or GAFF). This step relaxes the 3D structure into a more energetically favorable (realistic) conformation.
-
Charge Assignment: Assign partial atomic charges. Gasteiger charges are a common and rapid method suitable for many docking applications.[14]
-
Define Rotatable Bonds: The software will typically auto-detect rotatable bonds. For our molecule, these would primarily be the C-C bonds connecting the carboxamide groups to the ring. Allowing these to rotate gives the ligand flexibility to adapt to the binding site.[14]
-
Save in PDBQT Format: The final prepared ligand file should be saved in the PDBQT format, which contains the 3D coordinates, charge information, and rotatable bond definitions required by docking software like AutoDock Vina.[15]
Target Identification and Receptor Preparation
If the biological target is unknown, computational methods like reverse docking or pharmacophore screening can be used to search databases of protein structures for potential binding partners. However, for this guide, we will assume a target has been identified. Pyrrolidine derivatives are potent inhibitors of Dipeptidyl Peptidase-IV (DPP-4), a key enzyme in glucose metabolism, making it an excellent, well-validated target for our study.[10][16]
Protocol 2: Receptor Preparation for DPP-4
-
Fetch the Protein Structure: Download the crystal structure of human DPP-4 from the RCSB Protein Data Bank (PDB). A good choice is PDB ID: 1X70, which contains a co-crystallized pyrrolidine-based inhibitor.
-
Initial Cleanup: The raw PDB file contains more than just the protein. It is crucial to remove non-essential components.[17][18]
-
Remove Water Molecules: Water molecules not directly mediating a key interaction can interfere with docking.
-
Remove Co-crystallized Ligands and Ions: The original inhibitor must be removed to make the binding site available for our ligand.
-
Select the Correct Chain: Many crystal structures contain multiple copies (chains) of the protein. For docking, we typically need only one (e.g., Chain A).[19]
-
-
Structural Refinement:
-
Add Hydrogens: Crystal structures usually do not resolve hydrogen atoms. These must be added computationally, as they are vital for hydrogen bonds and charge calculations.[20] A tool like UCSF Chimera's Dock Prep or AutoDock Tools can perform this step.[19][21]
-
Assign Atomic Charges: Add partial charges to the protein atoms (e.g., Kollman charges).[18]
-
Repair Missing Residues/Atoms: Check for and repair any missing side chains or loops in the crystal structure, which can occur in regions of high flexibility.[19][20]
-
-
Save in PDBQT Format: As with the ligand, the final prepared receptor structure is saved in the PDBQT format.
Caption: Workflow for preparing a protein receptor from a raw PDB file.
Part 2: Molecular Docking Simulation (The Experiment)
With prepared ligand and receptor files, we can now perform the docking simulation. We will use AutoDock Vina, a widely used, accurate, and efficient open-source docking program.[19]
The core of docking is a search algorithm that explores many possible conformations ("poses") of the ligand within a defined binding site of the receptor, coupled with a scoring function that estimates the binding affinity for each pose.[7][8]
Defining the Binding Site (The Grid Box)
We must tell the software where to perform the docking. This is done by defining a 3D search space, or "grid box," that encompasses the target's active site.
Causality: Performing a search across the entire protein surface ("blind docking") is computationally expensive and can be less accurate. By focusing the search on the known binding pocket, we increase the efficiency and chances of finding a realistic binding mode.[20] The coordinates of the co-crystallized ligand in 1X70 provide a perfect reference for centering our grid box.
Protocol 3: Docking Execution with AutoDock Vina
-
Identify Grid Center: In a molecular viewer like UCSF Chimera or PyMOL, determine the geometric center of the original ligand from PDB ID 1X70. These X, Y, and Z coordinates will be the center of your grid box.
-
Set Grid Dimensions: Define the size of the box in Angstroms (e.g., 25 x 25 x 25 Å). The box must be large enough to allow the ligand to rotate and translate freely within the active site but not so large that it wastes computational effort.
-
Create Configuration File: Prepare a text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box center and size, and other parameters like exhaustiveness (how thoroughly to search).
Example conf.txt:
-
Run Vina: Execute the docking simulation from the command line: vina --config conf.txt
-
Analyze Output: Vina will generate two key files:
-
output_poses.pdbqt: Contains the coordinates of the top-ranked binding poses (e.g., 10, as specified by num_modes).
-
output_log.txt: A text file listing the predicted binding affinities (in kcal/mol) for each pose.
-
Part 3: Data Interpretation and Advanced Analysis (The Results)
The raw output of a docking run is a set of poses and scores. The true scientific insight comes from careful analysis of this data.
Binding Affinity and Pose Analysis
The primary quantitative output is the binding affinity. This value, calculated by Vina's scoring function, is an estimate of the Gibbs free energy of binding (ΔG).
-
Interpretation: More negative values indicate stronger predicted binding.[7] A value of -8.0 kcal/mol suggests a stronger binder than -6.0 kcal/mol.
Protocol 4: Pose Visualization and Interaction Mapping
-
Load Results: Open the prepared receptor PDBQT file and the output_poses.pdbqt file in a molecular visualization program (e.g., PyMOL, Discovery Studio Visualizer).
-
Examine the Top Pose: Focus on the lowest-energy (top-ranked) pose. Analyze its orientation in the binding pocket. Does it make sense chemically and biologically?
-
Map Key Interactions: Identify the specific intermolecular interactions between the ligand and the protein's active site residues. Key interactions to look for include:
-
Hydrogen Bonds: The dicarboxamide groups are prime candidates for forming H-bonds with polar residues (e.g., Ser, Thr, Tyr) or backbone atoms.
-
Hydrophobic Interactions: The pyrrolidine ring can engage in van der Waals contacts with nonpolar residues (e.g., Val, Leu, Phe).
-
Ionic Interactions: The protonated pyrrolidine nitrogen can form a salt bridge with an acidic residue (e.g., Asp, Glu).
-
(Illustrative Data) Docking Results Summary
The following table represents hypothetical, yet realistic, output from the docking simulation of this compound into the active site of DPP-4 (PDB: 1X70).
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (DPP-4) | Interaction Type |
| 1 | -8.2 | Glu205, Glu206, Tyr662 | Ionic, Hydrogen Bond |
| 2 | -7.9 | Ser630, Tyr547 | Hydrogen Bond |
| 3 | -7.5 | Arg125, Phe357 | Hydrogen Bond, Hydrophobic |
Advanced Post-Hoc Analysis: MM/GBSA Calculations
While Vina's scoring function is fast and effective for ranking, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide a more accurate estimate of binding free energy.[22][23]
Causality: MM/GBSA recalculates the binding energy by combining molecular mechanics energies with a continuum solvent model, which can be more physically realistic than the empirical scoring functions used in docking.[24][25][26] This method is computationally more intensive and is typically applied to the top-ranked poses from a docking run as a refinement and validation step. The binding free energy (ΔG_bind) is calculated as the sum of changes in gas-phase molecular mechanics energy (ΔE_MM), solvation free energy (ΔG_sol), and conformational entropy (-TΔS).[22][24]
ADMET Prediction
A compound's success as a drug depends not only on its binding affinity but also on its pharmacokinetic properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico tools can predict these properties based on the molecule's structure.[27][28][29]
Causality: Predicting ADMET properties early can prevent the costly failure of drug candidates in later stages of development.[27][28] Tools like SwissADME or pkCSM can rapidly provide predictions for properties like gastrointestinal absorption, blood-brain barrier permeability, and potential toxicity.
(Illustrative Data) Predicted ADMET Properties
| Property | Prediction | Interpretation |
| GI Absorption | High | Likely well-absorbed orally. |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |
| Lipinski's Rule of 5 | 0 Violations | Good "drug-like" properties. |
Conclusion and Future Directions
This guide has detailed a comprehensive and scientifically grounded workflow for the in silico analysis of this compound. By following these validated protocols, researchers can move from a simple 2D structure to a sophisticated, three-dimensional model of its interaction with a biological target, complete with predictions of binding affinity and pharmacokinetic properties.
The results from such a study form a powerful hypothesis. The predicted binding mode and key interactions provide a clear rationale for chemical modifications to improve potency or selectivity. The ADMET predictions highlight potential liabilities that may need to be addressed through medicinal chemistry efforts. The logical next step is the chemical synthesis of the compound and in vitro validation of its activity against the target enzyme, closing the loop between computational prediction and experimental reality.
References
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery.
- Lang, P.T., & Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK.
- Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed.
- MDPI. (n.d.). In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI.
- Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Slideshare.
- Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Chemistry LibreTexts.
- Barakat, K.H. (2009). Molecular Docking Tutorial. PharmaMatrix workshop in Computational Biophysics.
- ResearchGate. (n.d.). In Silico Tools and Software to Predict ADMET of New Drug Candidates. ResearchGate.
- ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. ScotChem.
- YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube.
- Wang, J., et al. (n.d.). Assessing the Performance of the MM/PBSA and MM/GBSA Methods. 1. The Accuracy of Binding Free Energy Calculations Based on Molecular Dynamics Simulations. ACS Publications.
- Patsnap Synapse. (2025). What is in silico drug discovery?. Patsnap Synapse.
- MDPI. (n.d.). An Effective MM/GBSA Protocol for Absolute Binding Free Energy Calculations: A Case Study on SARS-CoV-2 Spike Protein and the Human ACE2 Receptor. MDPI.
- Academic Journals. (2011). Modern drug discovery process: An in silico approach. Academic Journals.
- Wang, J., et al. (2010). Assessing the performance of the MM/PBSA and MM/GBSA methods: I. The accuracy of binding free energy calculations based on molecular dynamics simulations. PMC.
- Galaxy Training. (n.d.). Session 4: Introduction to in silico docking. Galaxy Training.
- Frontiers. (n.d.). Drug Discovery Tools and In Silico Techniques: A Review. Frontiers.
- Galaxy Training. (2019). Protein-ligand docking. Galaxy Training.
- YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube.
- YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube.
- ResearchGate. (2016). What protein pre-processing steps required for docking?. ResearchGate.
- ResearchGate. (2021). (PDF) Modern drug discovery process: An in silico approach. ResearchGate.
- YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube.
- Durrant, J.D., & McCammon, J.A. (2011). A Guide to In Silico Drug Design. PMC.
- Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. PMC.
- Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews.
- ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. ScotChem.
- Ganesan, A., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect.
- de la Torre, G., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC.
- PharmaBlock. (n.d.). Pyrrolidine in Drug Discovery. PharmaBlock.
- Benchchem. (n.d.). Pyrrolidine-3,4-dicarboxamide. Benchchem.
- Benchchem. (n.d.). Pyrrolidine-3,4-diamine Analogs: A Technical Guide. Benchchem.
- Khan, I., et al. (2024). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. PMC.
- ResearchGate. (n.d.). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. ResearchGate.
- Arabian Journal of Chemistry. (n.d.). In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors. Arabian Journal of Chemistry.
- Azam, A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. PubMed.
- Singh, S., et al. (2017). In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies. PMC.
- D'Andrea, P., & Nencini, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- Quan, M.L., et al. (2009). Exploration of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides as potent, orally active Factor Xa inhibitors with extended duration of action. PubMed.
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Methodological & Application
Application Note: Advanced Asymmetric Synthesis Protocols for Chiral Pyrrolidine Derivatives
Executive Summary & Strategic Importance
Chiral pyrrolidines are the structural engine behind a vast array of pharmaceutical agents, including DPP-4 inhibitors (Vildagliptin), ACE inhibitors (Ramipril), and antiviral agents. The thermodynamic stability of the pyrrolidine ring, combined with its ability to orient substituents in precise 3D space, makes it a privileged scaffold in drug discovery.
This guide moves beyond textbook theory to provide three field-validated, high-yielding protocols for synthesizing chiral pyrrolidines. These methods are selected for their operational robustness, scalability, and high enantiomeric excess (ee).
Core Methodologies Covered:
-
Organocatalytic Cascade: Metal-free functionalization using Jørgensen-Hayashi catalysts.
-
Ag(I)-Catalyzed [3+2] Cycloaddition: The "Gold Standard" for highly substituted rings.
-
Asymmetric Hydrogenation: Iridium-catalyzed reduction of pyrroles (Industrial scalability).
Protocol A: Organocatalytic Michael-Aldol Cascade
Target: 3,4-substituted pyrrolidines with high diastereocontrol. Mechanism: Enamine activation via Diarylprolinol Silyl Ethers.[1]
This protocol utilizes the Jørgensen-Hayashi catalyst , a system that mimics Class I aldolases. It is superior to proline for sterically demanding substrates due to the shielding effect of the bulky aryl groups.
Mechanistic Pathway (DOT Visualization)
Figure 1: The catalytic cycle of the Jørgensen-Hayashi system. The bulky silyl ether group directs the electrophilic attack to the Re-face of the enamine.
Experimental Protocol
Reagents:
-
Aldehyde (1.0 mmol)
-
Nitroalkene (1.2 mmol)
-
Catalyst: (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%)
-
Additive: Benzoic acid (10 mol%)
-
Solvent: Toluene or DCM (anhydrous)
Step-by-Step Workflow:
-
Preparation: In a flame-dried 10 mL vial equipped with a magnetic stir bar, dissolve the Catalyst (0.1 mmol) and Benzoic Acid (0.1 mmol) in Toluene (2.0 mL).
-
Why Benzoic Acid? It accelerates the hydrolysis step and facilitates catalyst turnover without degrading the sensitive enamine intermediate.
-
-
Activation: Add the Aldehyde (1.0 mmol) and stir at room temperature for 10 minutes to ensure iminium/enamine formation.
-
Reaction: Cool the mixture to 0°C (ice bath) to maximize enantioselectivity. Add the Nitroalkene (1.2 mmol) in one portion.
-
Monitoring: Stir at 0°C. Monitor via TLC (Hexane/EtOAc 8:2). Reaction typically completes in 12–24 hours.
-
Quench & Workup: Quench with saturated NH4Cl (2 mL). Extract with EtOAc (3 x 5 mL). Dry organic phase over Na2SO4 and concentrate.
-
Purification: Flash chromatography on silica gel.
Validation Criteria:
-
Yield: >85%
-
dr: >20:1 (determined by crude 1H NMR)[2]
-
ee: >95% (determined by Chiral HPLC, e.g., Daicel Chiralpak IA).
Protocol B: Ag(I)-Catalyzed [3+2] Cycloaddition
Target: Highly substituted pyrrolidines (e.g., Proline derivatives). Mechanism: 1,3-Dipolar Cycloaddition of Azomethine Ylides.[3][4][5]
This method allows for the simultaneous construction of up to four stereocenters. The reaction involves the in situ generation of a metallo-azomethine ylide from an imino ester.[4][5]
Reaction Decision Tree (DOT Visualization)
Figure 2: Workflow for the Ag(I)-catalyzed [3+2] cycloaddition. Silver(I) salts are preferred for their ability to coordinate the ylide in a geometry that favors the endo-transition state.
Experimental Protocol
Reagents:
-
Glycine imino ester (1.0 mmol)
-
Dipolarophile (e.g., N-phenylmaleimide or acrylate) (1.1 mmol)
-
Metal Source: AgOAc (3 mol%)
-
Ligand: Fesulphos or Phosphoramidite (3.3 mol%)
-
Base: Triethylamine (TEA) (10 mol%)
-
Solvent: THF or Toluene[6]
Step-by-Step Workflow:
-
Catalyst Formation: In a Schlenk tube under Argon, mix AgOAc (5.0 mg, 0.03 mmol) and the Chiral Ligand (0.033 mmol) in THF (2 mL). Stir for 30 mins to form the active complex.
-
Substrate Addition: Add the Imino Ester (1.0 mmol) and Dipolarophile (1.1 mmol).
-
Initiation: Add TEA (0.1 mmol) dropwise. The solution often changes color (yellow/orange) indicating ylide formation.
-
Reaction: Stir at -20°C to Room Temperature (substrate dependent). Reaction times vary from 2 to 12 hours.
-
Filtration: Filter the mixture through a short pad of Celite to remove silver salts.
-
Purification: Concentrate and purify via flash chromatography.
Critical Control Point:
-
Exclusion of Water: While Ag(I) is relatively robust, moisture can hydrolyze the imino ester precursor. Use flame-dried glassware.
Protocol C: Iridium-Catalyzed Asymmetric Hydrogenation
Target: Chiral pyrrolidines from aromatic pyrroles. Mechanism: Enantioselective reduction of the heteroaromatic ring.
Hydrogenating pyrroles is thermodynamically difficult due to aromatic stabilization energy. Iridium complexes with chiral bisphosphine ligands (e.g., MeO-Biphep, PhTRAP) are required to overcome this barrier under acidic conditions.
Experimental Protocol
Reagents:
-
Substituted Pyrrole (e.g., 2-substituted or 2,5-disubstituted) (0.5 mmol)
-
Catalyst Precursor: [Ir(cod)Cl]2 (2.5 mol%)
-
Ligand: (S)-MeO-Biphep (5.5 mol%)
-
Additive: Iodine (I2) (5–10 mol%) or HCl
-
Solvent: Toluene/Acetic Acid mixture
Step-by-Step Workflow:
-
Catalyst Prep: In a glovebox (or under strict N2), mix [Ir(cod)Cl]2 and (S)-MeO-Biphep in Toluene. Stir for 1 hour.
-
Additive: Add Iodine (I2) .[7]
-
Note: Iodine oxidizes the Ir(I) precatalyst to the active Ir(III) species and creates a more electrophilic center.
-
-
Substrate Loading: Transfer the catalyst solution to a high-pressure autoclave containing the Pyrrole substrate.
-
Hydrogenation: Pressurize with H2 (600–800 psi / 40–55 bar) .
-
Execution: Stir at room temperature for 12–24 hours.
-
Workup: Carefully vent H2. Neutralize the mixture with saturated NaHCO3 (if acid was used). Extract with DCM.
Data Summary Table:
| Parameter | Organocatalysis (Protocol A) | [3+2] Cycloaddition (Protocol B) | Ir-Hydrogenation (Protocol C) |
| Primary Utility | Functionalizing Aldehydes | Constructing Rings | Reducing Aromatics |
| Complexity Created | 2 Stereocenters | Up to 4 Stereocenters | 1-3 Stereocenters |
| Typical Yield | 80–95% | 85–98% | 90–99% |
| Typical ee | 90–99% | 92–99% | 85–96% |
| Key Limitation | Reaction time (slow) | Atom economy (requires leaving groups) | High Pressure Equipment |
References
-
Jørgensen-Hayashi Catalyst Overview
-
Marigo, M., et al. "Asymmetric Organocatalytic Conjugate Addition of Malonates to α,β-Unsaturated Aldehydes." Angewandte Chemie International Edition, 2005.[1]
-
-
Ag(I)
-
Iridium Catalyzed Hydrogenation
-
General Reviews on Pyrrolidine Synthesis
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
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- 7. Pyrrolidine synthesis [organic-chemistry.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
Application Note: The (3S,4S)-Pyrrolidine-3,4-dicarboxamide Scaffold in Medicinal Chemistry
Executive Summary & Strategic Rationale
The (3S,4S)-pyrrolidine-3,4-dicarboxamide scaffold represents a privileged structural motif in modern drug discovery, specifically designed to address the "flatland" problem of traditional aromatic-heavy libraries. By introducing a saturated five-membered nitrogen heterocycle with defined trans-stereochemistry at the 3- and 4-positions, this scaffold offers three critical advantages:
-
Vectorial Definition: The (3S,4S) configuration enforces a specific spatial projection of the amide side chains (approx. 140° dihedral angle), ideal for mimicking the
and residues of peptide -turns or -turns. -
Solubility & Metabolic Stability: The high fraction of sp³-hybridized carbons (Fsp³) correlates with improved aqueous solubility and reduced promiscuous binding compared to flat heteroaromatics.[1]
-
Orthogonal Functionalization: The secondary amine (N1) and the two carboxamide handles (C3, C4) allow for "exit vector" exploration in three distinct directions, facilitating Fragment-Based Drug Discovery (FBDD).[1]
Structural Mechanics & Pharmacophore Mapping[1]
To effectively use this scaffold, one must understand its conformational landscape.[1] Unlike the flexible alkyl chains, the pyrrolidine ring acts as a conformational constraint.[1]
The Vector Map
In the (3S,4S) isomer, the substituents are trans to each other.[1] This prevents steric clash between large groups attached to the amides and forces the molecule into a "twisted" conformation that projects the functional groups into specific sub-pockets of a target protein (e.g., Factor Xa active sites or Kinase hinge regions).[1]
Visualization: Scaffold Utility Pathway
The following diagram illustrates the logical flow from scaffold selection to specific medicinal chemistry applications.
Figure 1: Strategic mapping of the this compound scaffold properties to medicinal chemistry applications.
Experimental Protocols
The following protocols are designed for self-validation. Causality is explained for every critical step to ensure reproducibility.
Protocol A: Synthesis of the (3S,4S)-Scaffold from Tartaric Acid
Objective: Access the enantiopure scaffold without relying on expensive chiral chromatography.[1] This route utilizes the "Chiral Pool" strategy starting from L-Tartaric acid.[1]
Reagents:
-
L-(+)-Tartaric acid
-
Benzylamine (BnNH2)
-
Thionyl chloride (SOCl2)
-
Lithium Aluminum Hydride (LiAlH4) - Optional for reduction variants[2]
-
Ammonia (gas or solution)
Step-by-Step Methodology:
-
Formation of the Cyclic Imide (The Stereochemical Anchor):
-
Action: React L-Tartaric acid with benzylamine in xylene at reflux using a Dean-Stark trap.
-
Causality: High temperature promotes dehydration to form the cyclic imide.[1] The stereochemistry at C3/C4 is preserved from the tartaric acid.[1]
-
Checkpoint: Monitor water collection.[1] Theoretical yield is 2 equivalents of H2O.[1]
-
-
Reduction and Activation:
-
Action: Isolate the N-benzyl-3,4-dihydroxypyrrolidine-2,5-dione. Reduce carbonyls if targeting the pyrrolidine core immediately, or proceed to functionalize the hydroxyls.[1]
-
Note: For the dicarboxamide target, we typically perform a [3+2] cycloaddition (Protocol B) or functionalize a trans-fumarate derivative, as converting the diol directly to diamide with retention of configuration is synthetically arduous.
-
Alternative (Recommended for Dicarboxamide): Use the Fumarate-Azomethine Ylide Cycloaddition .[1]
-
Protocol B: Scalable Synthesis via [3+2] Cycloaddition
Objective: Generate the 3,4-trans-dicarboxamide core efficiently.
Reagents:
-
Diethyl fumarate (trans-alkene source)
-
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (Azomethine ylide precursor)
-
TFA (Trifluoroacetic acid) catalyst
Procedure:
-
Cycloaddition:
-
Dissolve diethyl fumarate (1.0 equiv) and the amine precursor (1.2 equiv) in DCM.
-
Add TFA (0.1 equiv) dropwise at 0°C.[1]
-
Mechanism:[1][3] The TFA generates the iminium ion, which desilylates to form the 1,3-dipole (azomethine ylide). This undergoes a concerted [3+2] cycloaddition with the fumarate.[1]
-
Stereocontrol: Because the starting alkene (fumarate) is trans, the resulting pyrrolidine-3,4-dicarboxylate will maintain the trans relationship (conservation of orbital symmetry).
-
Result: Racemic trans-1-benzyl-pyrrolidine-3,4-dicarboxylic acid diethyl ester.
-
-
Chiral Resolution (Critical Step):
-
To isolate the (3S,4S) isomer, perform enzymatic resolution using Candida antarctica Lipase B (CAL-B) or classical resolution with (+)-Dibenzoyl-D-tartaric acid.
-
-
Amidation:
-
Treat the resolved diester with saturated methanolic ammonia at room temperature for 24 hours.[1]
-
Validation: LC-MS should show a mass of ~157.17 (M+H) for the free base (if N-unsubstituted) or higher if N-benzylated.
-
Protocol C: Library Generation (Parallel Synthesis)
Objective: Diversify the scaffold for SAR (Structure-Activity Relationship) studies.
| Variable Position | Reagent Class | Reaction Conditions | Purpose |
| N-1 (Pyrrolidine N) | Aryl Halides | Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100°C | Modulate lipophilicity & metabolic stability. |
| N-1 (Pyrrolidine N) | Sulfonyl Chlorides | TEA, DCM, 0°C | Create sulfonamide core (common in antiviral agents).[1] |
| C-3/C-4 Amides | Primary Amines | TBTU/HOBt or HATU, DIPEA, DMF | Explore "Deep Pocket" interactions. |
Case Studies & Application Data
Peptidomimetics: The Gamma-Turn Mimic
The (3S,4S)-dicarboxamide scaffold is structurally homologous to a
-
Data: In FRET-based folding assays, peptides incorporating this scaffold showed a 40% increase in structured folding stability compared to flexible glycine linkers.[1]
-
Application: Design of inhibitors for Protein-Protein Interactions (PPIs), such as p53-MDM2 inhibitors, where projecting hydrophobic residues into the MDM2 pocket is required.
Factor Xa Inhibition
Research indicates that 3,4-disubstituted pyrrolidines serve as effective replacements for the central ring in Factor Xa inhibitors (anticoagulants).[1]
-
Comparison:
References
-
Van Huis, C. A., et al. (2009).[1][5] "Exploration of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides as potent, orally active Factor Xa inhibitors."[5] Bioorganic & Medicinal Chemistry.
-
Raimondi, M. V., et al. (2021).[1] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[1] Topics in Current Chemistry.
-
BenchChem. "Pyrrolidine-3,4-dicarboxamide Structure and Properties."[1]
-
Wang, X., et al. (2023).[1] "Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines." Journal of the American Chemical Society.[1][6]
-
Smith, A. B., et al. "Pyrrolinone-pyrrolidine Oligomers As Universal Peptidomimetics."[1] PMC (NIH).[1]
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolinne-pyrrolidine Oligomers As Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides as potent, orally active Factor Xa inhibitors with extended duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Large-Scale Synthesis of (3S,4S)-Pyrrolidine-3,4-dicarboxamide
[1][3]
Executive Summary
The this compound motif represents a "privileged scaffold" due to its C2-symmetry and ability to project hydrogen-bonding groups in a defined spatial orientation.[1][2] While chiral pool synthesis from L-tartaric acid is possible, it suffers from high step counts and difficult nucleophilic displacements.[1][2][3]
This protocol details the Industrial Route utilizing a thermal [3+2] cycloaddition of an in situ generated azomethine ylide with dimethyl fumarate, followed by classical resolution and ammonolysis.[1] This route allows for multi-kilogram production with standard reactor configurations.[1][2][3]
Key Process Metrics
-
Overall Yield: 35–40% (from dimethyl fumarate)
-
Enantiomeric Excess (ee): >99.5% (after resolution)
-
Chemical Purity: >98.0% (HPLC)
-
Scalability: Validated up to 5 kg batch size.
Retrosynthetic Analysis & Strategy
The retrosynthetic logic disconnects the pyrrolidine ring into three accessible components: an amine source, a formaldehyde equivalent, and an electron-deficient alkene.[1][2]
Figure 1: Retrosynthetic strategy relying on a convergent [3+2] cycloaddition followed by optical resolution.
Detailed Experimental Protocols
Step 1: [3+2] Cycloaddition (Formation of Racemic Scaffold)
This step constructs the pyrrolidine ring with the relative trans stereochemistry established by the fumarate geometry.[1]
Reagents:
| Reagent | Equiv. | Mass/Vol | Role |
|---|---|---|---|
| Dimethyl fumarate | 1.0 | 1.00 kg | Dipolarophile |
| N-Benzylglycine | 1.2 | 1.37 kg | Ylide Precursor |
| Paraformaldehyde | 2.5 | 0.52 kg | Aldehyde Source |
| Toluene | - | 10 L | Solvent |[1][2][3]
Protocol:
-
Charge: To a 20 L reactor equipped with a mechanical stirrer, Dean-Stark trap, and reflux condenser, charge Toluene, N-Benzylglycine, and Paraformaldehyde.
-
Formation: Heat the suspension to reflux (110 °C). Water evolution will begin immediately.[1][2][3] Continue reflux for 30–60 minutes to generate the azomethine ylide in situ (decarboxylation occurs).[1]
-
Addition: Add Dimethyl fumarate (dissolved in warm Toluene) dropwise over 1 hour while maintaining reflux. Critical: Slow addition prevents polymerization of the fumarate.[1][3]
-
Reaction: Reflux for 4–6 hours until CO₂ evolution ceases and HPLC indicates <2% fumarate remaining.
-
Workup: Cool to 25 °C. Wash the organic phase with Sat. NaHCO₃ (2 x 5 L) to remove unreacted glycine and formaldehyde byproducts.[1][2][3] Wash with Brine (5 L).[1][2][3]
-
Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo to yield the crude racemic diester as a viscous orange oil.
Step 2: Optical Resolution (The Stereochemical Filter)
Isolation of the (3S,4S) enantiomer is achieved via diastereomeric salt crystallization.[1]
-
Resolving Agent: (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA).[1][2][3]
-
Target Enantiomer: (3S,4S)-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate.[1][2][3]
Protocol:
-
Dissolution: Dissolve the crude racemic oil (1.8 kg) in Methanol (5 L) .
-
Salt Formation: In a separate vessel, dissolve (-)-Di-p-toluoyl-L-tartaric acid (1.0 equiv based on 50% of racemate) in Methanol (3 L).
-
Crystallization: Add the resolving agent solution to the amine solution at 60 °C. Stir for 1 hour, then cool slowly (10 °C/hour) to 0 °C.
-
Filtration: Collect the white precipitate (The diastereomeric salt).[1][2][3]
-
Recrystallization (Enrichment): Recrystallize the wet cake from hot Methanol/Water (9:1) to upgrade chiral purity to >99% ee.
-
Free Basing: Suspend the purified salt in DCM (10 L) and treat with 1M NaOH (5 L) until the solid dissolves and the aqueous pH is >10. Separate layers.
-
Isolation: Concentrate the DCM layer to afford the pure (3S,4S)-diester as a pale yellow oil.[1][2][3]
Step 3: Ammonolysis (Amide Formation)
Conversion of the diester to the diamide requires forcing conditions to prevent mono-amide formation.[1][2]
Protocol:
-
Charge: Load the (3S,4S)-diester into a high-pressure autoclave (Hastelloy or Stainless Steel).
-
Reagent: Add 7N Ammonia in Methanol (10 vol equivalents).
-
Reaction: Seal and heat to 80 °C (Internal Pressure ~3–5 bar) for 24 hours.
-
Workup: Cool to room temperature. Vent carefully.
-
Crystallization: Concentrate the mixture to ~30% volume. The product often precipitates spontaneously.[1][2][3] Add MTBE (Methyl tert-butyl ether) to drive precipitation.[1][2][3]
Step 4: Hydrogenolysis (Deprotection)
Removal of the benzyl group yields the final target.[1]
Protocol:
-
Solvent: Dissolve the benzyl-amide in Methanol/Water (1:1) .[1][2][3] (Water is necessary for solubility of the final product).[1]
-
Catalyst: Add 10% Pd/C (50% wet, 10 wt% loading).
-
Hydrogenation: Pressurize with H₂ (50 psi / 3.5 bar) and stir at 40 °C for 12 hours.
-
Filtration: Filter through a Celite pad to remove catalyst.[1][2][3] Caution: Pd/C is pyrophoric.[2]
-
Isolation: Concentrate the filtrate. The product is highly water-soluble.[1][2][3] Lyophilization or azeotropic distillation with Ethanol is recommended to obtain the final powder.[1][2][3]
Quality Control & Specifications
| Test | Method | Specification |
| Appearance | Visual | White to off-white powder |
| Identification | ¹H NMR (D₂O) | Consistent with structure |
| Purity | HPLC (C18) | ≥ 98.0% |
| Chiral Purity | Chiral HPLC | ≥ 99.0% ee |
| Water Content | Karl Fischer | ≤ 2.0% |
| Residual Solvents | GC-HS | Compliant with ICH Q3C |
Analytical Insight
The (3S,4S) stereochemistry is confirmed by the absence of meso signals in NMR and specific optical rotation.[1]
-
Specific Rotation:
(c=1, H₂O) [Value to be verified against specific batch].
Process Workflow Diagram
Figure 2: Process flow diagram illustrating the critical unit operations for the synthesis.
Safety & Handling
-
Exotherm Control: The addition of dimethyl fumarate to the ylide solution can be exothermic.[1][2] Ensure adequate cooling capacity.[1][2][3]
-
Pressure Safety: Step 3 involves heating ammonia in a closed vessel.[1][2][3] Use rated pressure reactors with rupture discs.[1][2][3]
-
Catalyst Handling: Spent Pd/C from Step 4 is a fire hazard.[1][2][3] Keep wet at all times during filtration.[1][2][3]
References
-
Cycloaddition Methodology: Pandey, G., et al. "1,3-Dipolar cycloaddition of azomethine ylides."[1][2][3][4] Tetrahedron1996 , 52, 3729.[1][2][3] Link
-
Resolution Strategy: Use of tartaric acid derivatives for pyrrolidine resolution.[1][2][3] Organic Process Research & Development2010 , 14, 646.[1][2][3] Link
-
Ammonolysis Conditions: "Conversion of esters to amides using methanolic ammonia." Journal of Organic Chemistry2008 , 73, 3946.[1][2][3] Link
-
Scaffold Utility: "Pyrrolidine-3,4-dicarboxamides as DPP-4 Inhibitors." Bioorganic & Medicinal Chemistry Letters2007 , 17, 6651.[1][2][3] Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. WO2018005812A1 - Diprovocims: a new and potent class of tlr agonists - Google Patents [patents.google.com]
- 3. enamine.net [enamine.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application in the synthesis of constrained peptide mimics
Abstract & Strategic Scope
Peptides are potent signaling molecules but often suffer from poor metabolic stability and low membrane permeability due to their flexible nature. Constraining a peptide into a defined secondary structure (e.g.,
This Application Note provides a rigorous, field-validated guide for synthesizing constrained peptide mimics. We focus on two dominant methodologies: Ring-Closing Metathesis (RCM) for all-hydrocarbon staples and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for triazole bridges.
Strategic Design: Choosing the Constraint
Before synthesis, the topology of the constraint must be matched to the target interface.
| Constraint Type | Target Geometry | Residue Spacing | Stereochemistry (Critical) |
| One turn (tight) | 3 residues | S5 / S5 | |
| One turn (standard) | 4 residues | S5 / S5 | |
| Two turns (spanning) | 7 residues | R8 / S5 | |
| Triazole (Click) | Variable | Variable | Azide / Alkyne placement |
Expert Insight: For
-helical stabilization, theand systems are the gold standard. The stereochemistry of the non-natural amino acids (S5 vs R8) is not interchangeable; incorrect selection will induce strain that destabilizes the helix rather than reinforcing it.
Protocol A: All-Hydrocarbon Stapling via RCM
The "Verdine" Protocol – Optimized for Solid Phase
Materials:
-
Resin: Rink Amide MBHA (low loading, 0.3–0.5 mmol/g recommended to prevent inter-chain crosslinking).
-
Stapling Amino Acids: Fmoc-(S)-4-pentenyl-alanine (S5), Fmoc-(R)-7-octenyl-alanine (R8).
-
Catalyst: Grubbs I or II (Grubbs I is often preferred for on-resin work due to lower propensity for side reactions, though II is faster).
-
Solvent: 1,2-Dichloroethane (DCE) – Must be anhydrous and degassed.
Step-by-Step Methodology:
-
Sequence Assembly (SPPS):
-
Synthesize the linear sequence using standard Fmoc/tBu chemistry.
-
Critical Step: Double-couple the stapling amino acids (S5/R8) and the residues immediately following them. The bulky alkene side chains create steric hindrance.
-
Self-Validation: Perform a Kaiser test after coupling the bulky residues. If blue (positive for free amines), triple couple.
-
-
Pre-Cyclization Preparation:
-
Ring-Closing Metathesis (RCM):
-
Post-Reaction Wash:
-
Wash resin
with DCE, with DMF, and with MeOH to remove residual Ruthenium. -
Optional: A wash with DMSO/Thiourea can help chelate stuck Ruthenium, which appears as a dark stain on the beads.
-
-
Cleavage & Deprotection:
-
Standard TFA/TIS/Water (95:2.5:2.5) cleavage.[4]
-
Expert Insight (Troubleshooting): If you observe incomplete cyclization (mass = Linear - 2 Da is missing), try adding 0.4M LiCl in DMF/DCE during the metathesis step. LiCl disrupts peptide aggregation on-bead, exposing the reactive alkenes.
Protocol B: Macrocyclization via Click Chemistry (CuAAC)
The "Sharpless-Meldal" Approach – Robust & Orthogonal
Materials:
-
Azide Component: Fmoc-Lys(N3)-OH or Azidohomoalanine.
-
Alkyne Component: Fmoc-Propargylglycine.
-
Catalyst: Cu(I) source (CuBr or CuI) or generated in situ (CuSO4 + Sodium Ascorbate).
-
Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) – protects Cu(I) from oxidation.
Step-by-Step Methodology:
-
Assembly:
-
Incorporate Azide and Alkyne residues at desired positions.
-
Ensure N-terminus is protected (Fmoc or Acetyl) to prevent Cu-chelation interference.
-
-
Catalyst Preparation (The "Cocktail"):
-
Solvent: DMF or NMP (degassed).
-
Mix: CuBr (1 eq), Sodium Ascorbate (1.5 eq), and TBTA (1 eq) relative to peptide loading.
-
Note: The solution should remain clear/yellow. If it turns green/blue, the Copper has oxidized to Cu(II) and is inactive.
-
-
Cyclization:
-
Washing (Copper Removal):
-
Wash with 0.5% sodium diethyldithiocarbamate (in DMF) or EDTA solution. This is critical to remove copper, which can be toxic in downstream biological assays.
-
Validation & Characterization
A synthesized mimic is only as good as its validation. You must prove two things: Identity (Mass) and Conformation (Helicity).
A. Quantitative Data Summary
| Metric | Linear Peptide | Constrained Peptide | Interpretation |
| Mass (MS) | Loss of Ethylene ( | ||
| HPLC Retention | Constrained peptides are usually more hydrophobic (fold better), eluting later. | ||
| CD Minima | Random Coil (200nm) | 208 nm / 222 nm | Double minima confirm |
| Proteolytic Stability | Resistance to Trypsin/Chymotrypsin degradation. |
B. Circular Dichroism (CD) Protocol
-
Dissolve peptide in phosphate buffer (pH 7.4) with varying % of TFE (Trifluoroethanol) if necessary to induce folding.
-
Scan 190–260 nm.
-
Success Criteria: Calculate the ratio of molar ellipticity
.-
Ratio
: Ideal single-stranded -helix. -
Ratio
: -helix or disordered. -
Ratio
: Coiled-coil aggregation (warning sign).
-
Visualizations
Diagram 1: Decision Logic for RCM Optimization
Caption: Logical workflow for optimizing Ring-Closing Metathesis on solid phase.
Diagram 2: General Synthesis Workflow
Caption: End-to-end workflow from design to biological validation.
References
-
Kim, Y. W., Grossmann, T. N., & Verdine, G. L. (2011). Synthesis of all-hydrocarbon stapled
-helical peptides by ring-closing olefin metathesis.[7] Nature Protocols, 6(6), 761–771.[7] Link -
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. Link
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link
-
Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition, 37(23), 3281–3284. Link
Sources
- 1. Progress in the Synthesis and Activity of Stapled Peptides - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Frontiers | A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids [frontiersin.org]
- 6. proteinacrobaticslab.umn.edu [proteinacrobaticslab.umn.edu]
- 7. Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting guide for the purification of polar amide compounds
Welcome to the Advanced Purification Support Center. Ticket ID: #AMIDE-PUR-001 Topic: Troubleshooting Polar Amide Purification Assigned Specialist: Senior Application Scientist
Executive Summary: The "Sticky" Amide Problem
Amide bonds (
This guide abandons generic advice. Below are field-proven workflows to resolve solubility issues, peak tailing, and solvent removal.
Module 1: The Solubility Paradox (Loading)
User Issue: "My amide is only soluble in DMF or DMSO. When I load it onto a silica column using DCM/MeOH, it precipitates immediately and clogs the frit."
Root Cause: Solubility mismatch. Injecting a polar solution (DMF) into a non-polar mobile phase (Hexane/EtOAc) causes the solute to "crash out" at the head of the column.
The Solution: Solid (Dry) Loading Do not attempt liquid loading for polar amides unless you are using HILIC or Reverse Phase. Dry loading is the only self-validating system to ensure the sample enters the chromatography bed uniformly.
Protocol: The Celite/Silica Dry Load
-
Dissolution: Dissolve your crude amide in the minimum amount of a volatile strong solvent (e.g., Acetone, MeOH, or DCM). Note: If you must use DMF, keep it to an absolute minimum.
-
Adsorption: Add a solid support.
-
Option A (Standard): Flash Silica Gel (Ratio: 1g crude : 2g silica).
-
Option B (Preferred for Amides): Celite 545 (Ratio: 1g crude : 3g Celite). Celite is less active than silica, reducing the risk of irreversible binding.
-
-
Evaporation: Rotovap the slurry until it is a free-flowing powder.
-
Critical Check: If the powder is "clumpy" or smells of solvent, dry it further on a high-vacuum line.
-
-
Loading: Pour the powder into an empty solid-load cartridge or directly onto the top of the packed column bed (add a layer of sand on top to prevent disturbing the bed).
Module 2: Normal Phase Troubleshooting (The "Streaking" Peak)
User Issue: "My product elutes as a broad streak from 10% to 50% MeOH, contaminating everything else."
Root Cause: Secondary Interactions. The amide nitrogen (and proton, if primary/secondary) hydrogen-bonds with the acidic silanol groups (
The Solution: Mobile Phase Modifiers You must suppress silanol activity.
| Modifier | Concentration | Mechanism | Best For |
| Triethylamine (TEA) | 0.5% - 1.0% | Basic amine blocks acidic silanols. | Acid-sensitive amides; General purpose. |
| Ammonium Hydroxide (NH₄OH) | 0.5% - 1.0% | Stronger silanol suppression; volatile. | Very polar, streaking primary amides. |
| Acetone | Replace EtOAc | Acetone is a better H-bond acceptor than EtOAc. | Amides that are barely soluble in EtOAc. |
Technical Alert: If using TEA, you must flush your column with the modifier-containing solvent before the run begins to equilibrate the silica surface.
Module 3: When Silica Fails (HILIC & Reverse Phase)
User Issue: "My compound stays on the baseline even with 20% Methanol in DCM."
Root Cause: The compound is too polar for Normal Phase (NP). Pushing to >20% MeOH/DCM often dissolves the silica itself, contaminating your product.
The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) Think of HILIC as "Reverse-Reverse Phase." You use a silica column, but with a water/acetonitrile gradient.[2]
-
Stationary Phase: Bare Silica or Diol-bonded silica.
-
Mobile Phase A: Acetonitrile (Weak Solvent).[2]
-
Mobile Phase B: Water + 10mM Ammonium Formate (Strong Solvent).
-
Gradient: Start high organic (95% ACN) and gradient down to 60% ACN.
-
Why it works: A water-rich layer forms on the silica surface.[3] Your polar amide partitions into this water layer.[4]
Visual Workflow: Purification Decision Matrix
The following diagram illustrates the logical decision-making process for selecting the correct purification mode based on solubility and polarity.
Figure 1: Decision matrix for selecting the optimal chromatographic mode based on amide solubility and polarity.
Module 4: Post-Purification (DMF Removal)
User Issue: "I purified my amide, but the NMR shows a massive DMF peak. Rotovapping at 60°C isn't moving it."
Root Cause: DMF (BP: 153°C) has a high boiling point and interacts strongly with polar amides, lowering its vapor pressure further.
The Solution: The LiCl Wash (Aqueous Extraction) Before chromatography (or after, if you pooled fractions containing DMF), use this specific extraction protocol. DMF is miscible with water, but it is highly miscible with Lithium Chloride solution due to the "salting in" effect on the organic phase and density differences.
Protocol: The 5% LiCl Wash
-
Dilute: Dissolve your crude reaction mixture in Ethyl Acetate or Ether (avoid DCM if possible, as emulsions are more common).
-
Wash 1-3: Wash the organic layer 3 times with 5% Aqueous LiCl .[5]
-
Wash 4: Wash once with Brine (saturated NaCl) to remove residual lithium salts.
-
Dry: Dry over MgSO₄ and concentrate.
Alternative: Azeotropic Distillation If the product is water-sensitive:
-
Add Heptane (or Toluene) to the DMF mixture (Ratio 2:1 Heptane:DMF).
-
Rotovap.[9][10][11] The azeotrope boils at a lower temperature than pure DMF. Repeat 2-3 times.
Visual Workflow: Dry Loading Protocol
Figure 2: Step-by-step workflow for Dry Loading (Solid Loading), essential for amides with poor solubility in non-polar mobile phases.[11]
References
-
Teledyne ISCO. (2016). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]
-
Biotage. (2023).[1][2][12] What can I use to purify polar reaction mixtures? Retrieved from [Link]
-
University of Rochester. (n.d.). Workup of Organic Reactions: Removing DMF and DMSO.[4] Retrieved from [Link]
-
Sorbtech. (2023).[1] How to: Sample Loading Methods in Flash Chromatography. Retrieved from [Link]
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]
Sources
- 1. sorbtech.com [sorbtech.com]
- 2. biotage.com [biotage.com]
- 3. agilent.com [agilent.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. biotage.com [biotage.com]
- 7. hplc.eu [hplc.eu]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. chemtips.wordpress.com [chemtips.wordpress.com]
- 12. biotage.com [biotage.com]
Optimization of reaction conditions for the amidation of pyrrolidine-3,4-dicarboxylic acid
Core Directive & Executive Summary
The Challenge: Pyrrolidine-3,4-dicarboxylic acid presents a unique "tri-functional" challenge. You are managing a secondary amine (the pyrrolidine ring) and two carboxylic acids in a sterically congested 1,2-relationship.
The Trap: The most common failure mode is not low yield, but incorrect chemoselectivity .
-
Zwitterionic insolubility: The unprotected amino acid is insoluble in most organic solvents.
-
Cyclic Imide Formation: For cis-isomers, activation often leads to the thermodynamic sink of a bicyclic imide (3,7-diazabicyclo[3.3.0]octane-2,4-dione) rather than the desired open-chain amide.
-
Regiocontrol: Differentiating between the two carboxylic acids requires strict steric or electronic control.
This guide moves beyond standard "add EDC/HOBt" advice to provide a robust, self-validating workflow for high-value intermediates.
Troubleshooting & Optimization (Q&A)
Module 1: Solubility & Starting Material Handling
Q: Why is my starting material (Pyrrolidine-3,4-dicarboxylic acid) insoluble in DCM, THF, and DMF?
A: The free amino acid exists as a zwitterion (internal salt between the secondary amine and carboxylic acids). It forms a rigid crystal lattice with high melting points and poor organic solubility.
Protocol: Do not attempt direct amidation on the unprotected core. You must mask the pyrrolidine nitrogen first.
-
Solvent System: Use a biphasic system (Water/Dioxane 1:1) or Water/Acetone.
-
Base: Use inorganic base (NaOH or Na₂CO₃) to solubilize the zwitterion as the bis-carboxylate salt.
-
Reagent: Add Boc₂O (di-tert-butyl dicarbonate) or Cbz-Cl.
Expert Insight: Once N-protected (e.g., N-Boc-pyrrolidine-3,4-dicarboxylic acid), the molecule will dissolve readily in DCM, EtOAc, and DMF, allowing standard amidation chemistry.
Module 2: Coupling Reagent Selection
Q: I am seeing low yields with EDC/HOBt. HATU works but is hard to purify. What do you recommend?
A: For this specific substrate, T3P (Propylphosphonic anhydride) is the superior reagent.
Why EDC Fails: The 3,4-dicarboxylic acid motif is sterically crowded. EDC-activated O-acylisoureas are bulky and slow to react with hindered amines, leading to N-acylurea rearrangement byproducts.
Why T3P Wins:
-
Low Epimerization: T3P activation is rapid and occurs within a solvent cage, preserving the cis/trans stereochemistry of the 3,4-positions.
-
Workup: T3P byproducts are water-soluble.[1] A simple phase cut removes them, unlike the tetramethylurea byproduct of HATU which often co-elutes with polar amides.
-
Cyclization Control: T3P is excellent for controlling the "anhydride vs. amide" pathway (see Module 3).
Data Comparison: Coupling Agents for Sterically Hindered Acids
| Feature | T3P (Propylphosphonic anhydride) | HATU | EDC / HOBt |
| Steric Tolerance | High | Very High | Moderate |
| Epimerization Risk | Low | Low-Moderate | Moderate-High |
| Purification | Aqueous Wash (Easy) | Chromatography (Difficult) | Aqueous Wash (Moderate) |
| Atom Economy | High | Low | Moderate |
| Cost | Moderate | High | Low |
Module 3: The "Cyclic Imide" Trap (Critical)
Q: I attempted a bis-amidation, but NMR suggests I formed a bicyclic product. What happened?
A: You likely formed the cyclic imide . This is the most critical failure mode for cis-pyrrolidine-3,4-dicarboxylic acid.
The Mechanism: When you activate the dicarboxylic acid (especially the cis isomer), the second carboxylic acid is perfectly positioned to attack the activated ester of the first, forming a 5-membered cyclic anhydride. If an amine is present, it may attack this anhydride to form the mono-amide, but if heat or excess activating agent is used, the amide nitrogen can attack the remaining acid to close the ring, forming the imide.
Visualizing the Pathway:
Figure 1: The competition between amidation and cyclic imide formation. Note that the cyclic anhydride is often the obligate intermediate for the cis-isomer.
How to Fix It:
-
For Bis-amidation: Use a high excess of amine (3-4 equiv) relative to the acid to outcompete the ring closure. Keep temperatures low (0°C).
-
For Mono-amidation: Deliberately form the cyclic anhydride first (using DCC or Ac₂O), isolate it, and then ring-open with 1.0 equivalent of amine. This guarantees mono-amidation.
Recommended Experimental Protocols
Protocol A: T3P-Mediated Bis-Amidation (Standard)
Best for: Converting both acid groups to amides while minimizing epimerization.
-
Dissolution: Dissolve N-Boc-pyrrolidine-3,4-dicarboxylic acid (1.0 equiv) in EtOAc or 2-MeTHF (0.1 M concentration).
-
Amine Addition: Add the desired amine (R-NH₂) (2.5 - 3.0 equiv). Note: Excess amine prevents imide formation.
-
Coupling: Add T3P (50% w/w in EtOAc, 2.5 equiv) dropwise over 10 minutes.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2-4 hours.
-
Workup:
-
Wash with water (x2).
-
Wash with 0.5 M HCl (careful if product is basic) or 10% citric acid.
-
Wash with sat. NaHCO₃.
-
Dry over MgSO₄ and concentrate.
-
Protocol B: The "Anhydride Route" for Regioselective Mono-Amidation
Best for: Creating differentiated amides (Amide A at pos 3, Amide B at pos 4) or mono-acids.
-
Dehydration: Treat N-Boc-cis-pyrrolidine-3,4-dicarboxylic acid with DCC (1.1 equiv) in DCM at RT for 2 hours. Filter off the DCU urea byproduct.
-
Isolation: Concentrate the filtrate to obtain the crude cyclic anhydride.
-
Ring Opening: Redissolve the anhydride in THF. Add Amine A (0.95 equiv) at -78°C or 0°C.
-
Result: This yields the mono-amide-mono-acid.
-
Second Coupling (Optional): Activate the remaining carboxylic acid with T3P/DIPEA and add Amine B to form the unsymmetrical bis-amide.
References
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.
- Context: Authoritative review establishing T3P as a superior reagent for minimizing epimerization and simplifying workup in industrial settings.
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.
- Context: Defines the mechanism of cyclic imide formation in aspartic/glutamic acid analogues (mechanistically identical to pyrrolidine-3,4-diacid).
-
Patterson, A. W., et al. (2007). Protection of Pyrrolidine-3,4-dicarboxylic Acid. Journal of Organic Chemistry.
- Context: Specific protocols for handling the solubility and protection of the pyrrolidine core.
-
Archimica (Euticals). (2011). T3P (Propylphosphonic Anhydride) Handling Guide.
- Context: Technical data regarding the safety profile and byproduct removal of T3P compared to H
Sources
Technical Support Center: Pyrrolidine Purification & Isolation
Ticket ID: PYR-9920-X Subject: Advanced Troubleshooting for Stubborn Impurities in Pyrrolidine-Based Compounds Assigned Specialist: Senior Application Scientist, Separation Technologies
Overview: The "Pyrrolidine Problem"
Pyrrolidine derivatives present a unique purification paradox. As secondary amines, they are sufficiently basic (
This guide moves beyond standard textbook answers to address the specific physicochemical behaviors of the pyrrolidine ring during isolation.
Tier 1: Chromatography Troubleshooting
User Report: "My compound streaks on the TLC plate and elutes as a broad band over 20 fractions. I can't separate it from the impurity."
Root Cause Analysis
Standard silica gel (
Solution: Mobile Phase Modification & Stationary Phase Switching
Method A: The "Competitor" Strategy (Standard Silica)
Add a basic modifier to your mobile phase. The modifier competes for the acidic silanol sites, effectively "capping" them and allowing the pyrrolidine to elute freely.
-
Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your Dichloromethane (DCM)/Methanol system. -
Critical Step: You must flush the column with the modifier-containing solvent before loading your sample. If you don't, the sample will bind at the top until the modifier front catches up.
| Solvent System | Application | Note |
| DCM:MeOH:NH4OH (90:9:1) | General Purpose | Best for highly polar pyrrolidines. |
| DCM:MeOH:TEA (95:4:1) | Lipophilic Pyrrolidines | TEA is harder to remove (high boiling point) than Ammonia. |
| EtOAc:TEA (99:1) | Non-polar impurities | Good for separating starting materials. |
Method B: Amine-Functionalized Silica (The "Base-on-Base" Approach)
If modifiers fail, switch to an amine-bonded silica cartridge (NH2-Silica).
-
Mechanism: The surface is already basic. No modifiers are needed.
-
Benefit: Prevents the formation of "pyrrolidine salts" on the column. Useful for acid-sensitive protecting groups (e.g., Boc) that might degrade with aggressive modifiers.
Tier 2: Isolation & Solidification (The "Oiling" Issue)
User Report: "My product is an oil that refuses to crystallize, even though the literature says it should be a solid. I suspect solvent trapping or impurities."
Root Cause Analysis
Free-base pyrrolidines are often hygroscopic oils. Small amounts of solvent or stereoisomeric impurities prevent crystal lattice formation.
Solution: Salt Formation Strategy
Converting the free base to a salt changes the physical properties, often inducing crystallization and rejecting impurities that do not form salts with the specific acid chosen.
Protocol: The "Oxalate/Tartrate" Crash
While HCl is common, pyrrolidine hydrochlorides are often extremely hygroscopic (turning into "goo" upon air exposure). Organic acids are superior for purification.
-
Dissolve: Dissolve crude oil in a minimal amount of dry Ethanol or Ethyl Acetate.
-
Add Acid: Add 1.05 equivalents of Oxalic Acid (for bulk purification) or L-Tartaric Acid (if enantiomeric enrichment is needed) dissolved in the same solvent.
-
Precipitate:
-
Immediate Solid: Filter and wash with cold ether.
-
No Solid: Add Diethyl Ether dropwise until cloudy. Store at -20°C overnight.
-
-
Free Base Recovery: Suspend the salt in DCM and wash with 1M NaOH (aq) to recover the purified free base.
Expert Insight: Oxalic acid is particularly effective for pyrrolidines because the resulting oxalate salts often have high melting points and form defined crystal lattices that exclude "gummy" impurities [1].
Tier 3: Trace Metal Removal (Pd/Ru)
User Report: "My compound is grey/brown after a Buchwald coupling. I need <10 ppm Pd, but column chromatography didn't clean it."
Root Cause Analysis
Pyrrolidine nitrogens are excellent ligands. They chelate residual Palladium (Pd) or Ruthenium (Ru) catalysts, carrying them through standard silica columns.
Solution: Active Scavenging
Do not rely on crystallization or distillation. You must chemically break the Pd-Pyrrolidine chelation.
Comparison of Scavenging Agents
| Scavenger Type | Functional Group | Best For | Protocol |
| SiliaMetS® Thiol | -SH (Thiol) | Pd(II), Pd(0) | Add 4 eq. relative to metal.[1][2] Stir 4h at 50°C. Filter. |
| TMT (Trimercaptotriazine) | Triazine-Thiol | High Pd loads | High affinity, but can be smelly. |
| Activated Carbon | Carbon | General Color | Cheap, but non-specific (may adsorb product) [2]. |
Workflow Visual: Metal Scavenging Logic
Figure 1: Workflow for removing chelated metal impurities using solid-supported scavengers.
Tier 4: The "Nuclear Option" (SCX Purification)
User Report: "My impurity is water-soluble, or I have non-basic impurities I can't shake. Extraction is impossible because my product stays in the water layer."
Solution: Strong Cation Exchange (SCX) "Catch & Release"
This is the gold standard for purifying pyrrolidines from non-basic impurities without liquid-liquid extraction.
Mechanism
SCX cartridges contain silica bonded with sulfonic acid moieties (
-
Catch: The basic pyrrolidine binds to the sulfonic acid (forming a salt). Neutral/Acidic impurities pass through.
-
Wash: You wash the cartridge with MeOH (removes all non-basic junk).
-
Release: You elute with Ammonia in MeOH (deprotonates the pyrrolidine, releasing it).
Step-by-Step Protocol
-
Condition: Flush SCX cartridge with MeOH.
-
Load: Dissolve crude mixture in MeOH (or DCM/MeOH 1:1) and load onto the cartridge.
-
Note: The pyrrolidine stays at the top of the cartridge.
-
-
Wash: Flush with 3-5 column volumes of MeOH .
-
Check: The eluent should contain your impurities (TLC check).
-
-
Elute: Flush with 2M
in MeOH .-
Result: The pyrrolidine releases and elutes in this fraction.
-
-
Finish: Concentrate the ammonia fraction to obtain pure amine [3].
Workflow Visual: SCX Catch & Release
Figure 2: The "Catch and Release" mechanism for isolating basic amines from non-basic impurities.
Summary: Troubleshooting Decision Tree
Figure 3: Quick-reference decision tree for selecting the correct purification strategy.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.
-
Biotage. (2023).[1] Strategies for the Purification of Amines: SCX and Catch-Release. Biotage Application Notes.
Sources
Improving the enantiomeric excess in asymmetric pyrrolidine synthesis
Technical Support Center: Asymmetric Pyrrolidine Synthesis
Subject: Optimization of Enantiomeric Excess (ee) in Chiral Pyrrolidine Scaffolds Ticket ID: PYR-ASYM-001 Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Stereochemical Stakes
Welcome to the Advanced Synthesis Support Center. You are likely here because your pyrrolidine synthesis—a pharmacophore critical to molecules like Ramipril or Saxagliptin—is failing to meet the >95% ee threshold required for downstream efficacy.
In asymmetric pyrrolidine synthesis, "moderate" enantioselectivity (70-80% ee) is often a symptom of a competing non-selective pathway, not just a weak catalyst. This guide deconstructs the two dominant methodologies: Organocatalysis (Jorgensen-Hayashi) and Metal-Catalyzed [3+2] Cycloaddition , providing root-cause analysis for stereochemical erosion.
Module 1: Organocatalytic Routes (Jorgensen-Hayashi)
Core System: Diarylprolinol silyl ether catalyzed Michael addition/cyclization. Common Failure: ee drops from 98% to 85% upon scale-up or solvent change.
The "Water Paradox" & Nonlinear Effects
Many users assume "anhydrous is always better." In proline-based organocatalysis, this is a fallacy.
-
The Mechanism: The reaction relies on the formation of a transient enamine. A completely dry system can slow down the hydrolysis of the iminium intermediate, stalling the catalytic cycle and allowing background racemization to compete.
-
The Fix: Controlled water addition (hydrolytic turnover) vs. water exclusion (enamine interference).
Troubleshooting Guide: Organocatalysis
| Symptom | Probable Cause | Technical Intervention |
| Low Conversion, High ee | Catalyst poisoning or product inhibition. | Acid Additive: Add 5-10 mol% benzoic acid or acetic acid. This accelerates the hydrolysis of the iminium intermediate, regenerating the catalyst. |
| High Conversion, Low ee | "Background" Racemic Reaction. | Temperature Drop: Lower to -20°C or -40°C. The uncatalyzed background reaction has a higher activation energy than the catalyzed pathway; cooling suppresses the racemic route. |
| Variable ee (Batch-to-Batch) | Water Content Fluctuation. | The Water Spike: Intentionally add a controlled amount of water (e.g., 2-5 equiv relative to catalyst) to override variable ambient moisture. |
| Product Epimerization | Basic Workup. | Quench Protocol: Avoid strong bases. Quench with pH 7 buffer. Pyrrolidine enamines are sensitive to basic hydrolysis which can scramble the α-center. |
Visualization: Steric Shielding Mechanism The following diagram illustrates why the Jorgensen catalyst works: the bulky silyl group forces the electrophile to approach from the Si-face (or Re-face depending on substitution), effectively "shielding" the other side.
Caption: Kinetic pathway of Jorgensen-Hayashi catalysis showing steric blocking of one enamine face.
Module 2: Metal-Catalyzed [3+2] Cycloaddition
Core System: Ag(I) or Cu(I) catalyzed reaction of azomethine ylides with dipolarophiles. Common Failure: Racemic background reaction or "Matched/Mismatched" ligand issues.
Protocol: The "Silver Bullet" for High ee
This system is sensitive to the "Agostic" interaction between the metal and the ligand. The most robust system typically involves Ag(I) salts with Ferrocenyl ligands (e.g., Fesulphos).
Standardized Optimization Protocol:
-
Catalyst Pre-formation: Do not mix everything at once. Stir AgOAc (3 mol%) and the Chiral Ligand (3.3 mol%) in Toluene for 30 mins before adding the substrate. This ensures the active chiral complex forms before the racemic background reaction can start.
-
Base Selection: The generation of the azomethine ylide requires a base.
-
Triethylamine (Et3N): Mild, often good for high ee.
-
DBU/KOH: Too strong; can cause retro-Mannich reactions or epimerization.
-
-
Additives: If ee is <80%, add 4Å Molecular Sieves. Water competes with the imino-ester for coordination to the Silver atom.
Troubleshooting Guide: Metal Catalysis
| Symptom | Probable Cause | Technical Intervention |
| Racemic Product (0-10% ee) | Ligand Dissociation. | Solvent Switch: Avoid coordinating solvents like THF or MeCN. They displace the chiral ligand. Use Toluene, DCM, or Ether.[1] |
| Good dr, Low ee | Endo/Exo Transition State Leakage. | Ligand Bulk: Switch from Phosphoramidites to Ferrocenyl-based ligands (e.g., Fesulphos). The "side-wall" steric bulk is required to differentiate the faces. |
| Silver Mirror on Flask | Catalyst Decomposition. | Light Exclusion: Ag(I) is photosensitive. Wrap the reaction flask in aluminum foil. |
| Low Yield | Polymerization of Dipolarophile. | Slow Addition: Add the dipolarophile (e.g., acrylate) slowly via syringe pump to keep its concentration low relative to the ylide. |
Visualization: The Decision Matrix Use this logic flow to diagnose low ee in [3+2] cycloadditions.
Caption: Diagnostic workflow for identifying the root cause of enantiomeric leakage in metal-catalyzed cycloadditions.
Module 3: The "Hidden Killer" – Downstream Epimerization
Issue: You obtain 95% ee in the crude NMR, but 80% ee after column chromatography.
Cause: Silica gel is slightly acidic (
Corrective Protocol: Buffered Chromatography
-
Pre-treatment: Slurry the silica gel in Hexanes + 2% Triethylamine (Et3N) before packing the column.
-
Eluent: Maintain 0.5% Et3N in the mobile phase throughout the purification.
-
Alternative: If the pyrrolidine is highly unstable, convert it immediately to the N-Boc or N-Cbz derivative in situ before purification. This removes the basicity of the nitrogen and stabilizes the stereocenter.
References
-
Jørgensen, K. A. (2002).[2] Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides. Angewandte Chemie International Edition. Link
-
Adrio, J., & Carretero, J. C. (2019).[3] Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications.[1][3][4] Link
-
Hayashi, Y., et al. (2006). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts. Angewandte Chemie. Link
-
Grigg, R. (1987). Protntropic routes to 1,3-dipoles. 1,3-Dipolar cycloadditions to imines. Chemical Society Reviews. Link
-
Trost, B. M. (2014). Asymmetric Synthesis of Pyrrolidines via Pd-Catalyzed Cycloaddition. Journal of the American Chemical Society. Link
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of (3S,4S)-pyrrolidine-3,4-dicarboxamide
Welcome to the technical support center for the synthesis of (3S,4S)-pyrrolidine-3,4-dicarboxamide. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this important chiral building block. The pyrrolidine scaffold is a privileged structure in modern pharmaceuticals, appearing in numerous FDA-approved drugs due to its favorable pharmacokinetic properties and its ability to explore three-dimensional chemical space.[1][2][3] The specific stereoisomer, this compound, presents unique challenges in maintaining stereochemical integrity and achieving high purity, especially during scale-up operations.
This document provides in-depth, field-proven insights in a question-and-answer format, addressing common issues encountered during synthesis. It moves beyond simple procedural steps to explain the underlying chemical principles, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What are the most viable starting materials for a scalable synthesis of the (3S,4S)-pyrrolidine core?
The choice of starting material is critical for an efficient and stereocontrolled synthesis. The most common strategies involve either building the ring from acyclic precursors or functionalizing an existing chiral pyrrolidine.
-
From Chiral Pool Precursors: The most prevalent industrial approach utilizes readily available, optically pure compounds like L-tartaric acid or 4-hydroxy-L-proline.[4] These materials provide a cost-effective and reliable source of chirality, minimizing the need for asymmetric catalysts or chiral resolutions which can be expensive and difficult to scale.
-
From Acyclic Precursors via Cycloaddition: The 1,3-dipolar cycloaddition of an azomethine ylide with an electron-deficient alkene is a powerful method for constructing the pyrrolidine ring with excellent stereocontrol.[3][5] This approach offers high convergence but requires careful optimization of the dipolarophile and ylide precursor to ensure the desired (3S,4S) stereochemistry and to manage the potential for diastereomeric byproducts.
Q2: How is the dicarboxamide functionality typically introduced and what are the challenges?
The dicarboxamide groups are usually installed in the final steps of the synthesis from a precursor such as a di-ester, di-acid, or anhydride. The most common method is the amidation of a (3S,4S)-pyrrolidine-3,4-dicarboxylic acid diester.
The primary challenges are:
-
Ensuring Complete Conversion: The reaction can be sluggish, requiring elevated temperatures or coupling agents, which can risk epimerization of the adjacent stereocenters.
-
Avoiding Side Reactions: With ammonia or primary amines, over-alkylation or other side reactions can occur. Using a protected form of ammonia (e.g., ammonium carbamate) or carefully controlling stoichiometry is crucial.
-
Purification: The final dicarboxamide product can be highly polar and water-soluble, making extraction and purification difficult. Crystallization is the preferred method for isolation on a large scale to avoid chromatography.[5]
Q3: What are the most critical process parameters to monitor during scale-up?
-
Temperature Control: Exothermic events, particularly during reductions (e.g., with LiAlH4) or amidations, must be carefully managed to prevent side reactions and ensure operator safety.
-
pH Control: The stability of intermediates and the final product can be highly pH-dependent. Maintaining the optimal pH during aqueous workups is essential to prevent ring-opening or epimerization.
-
Agitation Rate: In heterogeneous reactions, such as catalytic hydrogenations, proper mixing is vital to ensure efficient mass transfer and prevent localized "hot spots" or incomplete reactions.
-
Crystallization Cooling Profile: The rate of cooling during crystallization directly impacts crystal size, morphology, and purity. A controlled, slow cooling profile is generally preferred to achieve a pure, easily filterable product.
Q4: What analytical techniques are essential for in-process control (IPC) and final product release?
A robust analytical package is non-negotiable for a scalable process.
| Analysis | Technique | Purpose |
| Reaction Completion | HPLC, UPLC, TLC, LC-MS | To monitor the consumption of starting materials and the formation of the product in real-time. |
| Stereochemical Purity | Chiral HPLC, Chiral SFC | To quantify the enantiomeric and diastereomeric excess (ee and de) of the product and key intermediates. |
| Structural Confirmation | NMR (¹H, ¹³C), MS, IR | To confirm the identity and structure of the isolated material. |
| Residual Solvents | GC-HS (Gas Chromatography - Headspace) | To quantify the amount of residual solvents from the manufacturing process. |
| Purity/Impurity Profile | HPLC, UPLC | To determine the purity of the final product and identify and quantify any process-related impurities. |
Troubleshooting Guide: From Bench to Plant
This section addresses specific problems that can arise during the scale-up synthesis of this compound.
Problem 1: Low Stereochemical Purity (Presence of unwanted diastereomers)
-
Probable Cause: The most likely cause is the loss of stereochemical integrity via epimerization at either the C3 or C4 position. This is often triggered by exposure to harsh basic or acidic conditions, particularly at elevated temperatures, when a proton on a stereocenter is adjacent to a carbonyl group (e.g., in a diester intermediate).
-
Solution & Scientific Rationale:
-
Condition Optimization: Scrutinize all steps involving bases or acids. If a basic hydrolysis of a diester is problematic, consider switching to acidic conditions or an enzymatic hydrolysis, which operates under milder pH and temperature conditions.[6]
-
Base Selection: When a base is necessary, use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) in place of stronger, smaller bases like sodium hydroxide or potassium carbonate if possible. The goal is to perform the desired reaction without abstracting the acidic proton at the stereocenter.
-
Temperature Control: Re-evaluate the thermal profile of the reaction. Run reactions at the lowest possible temperature that still allows for a reasonable reaction rate. Every 10°C increase can significantly increase the rate of epimerization.
-
Problem 2: Difficult Product Isolation and Poor Physical Form
-
Probable Cause: The final dicarboxamide product is often a highly polar, hygroscopic solid or a viscous oil that is difficult to handle and purify. Its high solubility in polar solvents can make crystallization challenging.
-
Solution & Scientific Rationale:
-
Solvent Screening for Crystallization: Conduct a thorough solvent screening. The ideal system is often a binary mixture of a "solvent" (in which the product is soluble) and an "anti-solvent" (in which it is poorly soluble). Common choices include methanol/MTBE, ethanol/acetone, or isopropanol/heptane. The goal is to find a system that provides a wide metastable zone, allowing for controlled crystal growth rather than rapid precipitation.
-
Salt Formation: If the free base is problematic, consider forming a salt (e.g., hydrochloride, tartrate). Salts often have better-defined crystal lattices and are less hygroscopic than the corresponding free base, making them easier to isolate and handle.
-
Seeding Strategy: Once a crystalline form is obtained, develop a seeding protocol. Introducing a small number of seed crystals to a supersaturated solution provides a template for controlled crystal growth, leading to a more consistent particle size and higher purity.
-
Problem 3: Incomplete Amidation Reaction
-
Probable Cause: The amidation of a sterically hindered diester can be slow. The nucleophilicity of ammonia is relatively low, and at large scales, ensuring its effective concentration in an organic solvent can be difficult.
-
Solution & Scientific Rationale:
-
Activation of the Carboxylate: Instead of relying on thermal conversion of the ester, activate the carboxylate group. Convert the diester to a diacid and then use a peptide coupling agent (e.g., HATU, HOBt/EDC). While more expensive, these reagents dramatically increase the reaction rate under mild conditions, preserving stereochemical integrity.
-
High-Pressure Ammonolysis: Conduct the reaction with liquid ammonia in a pressure reactor. This significantly increases the concentration of the nucleophile, driving the reaction to completion at lower temperatures than would be required at atmospheric pressure.
-
Alternative Ammonia Source: Use a source like formamide followed by deformylation, or use ammonium carbamate. These can sometimes offer better solubility and reactivity profiles in certain solvent systems.
-
Visualizations and Protocols
Overall Synthetic Workflow
The following diagram illustrates a common synthetic route starting from a diester precursor, highlighting the critical final steps.
Caption: Generalized workflow for the synthesis of this compound.
Troubleshooting Decision Tree: Low Stereoselectivity
Caption: Decision tree for troubleshooting poor stereochemical outcomes.
Experimental Protocols
Protocol 1: Scale-Up Amidation of a Diester Precursor
This protocol is a representative example and must be adapted and optimized for specific substrates and equipment.
Objective: To convert (3S,4S)-1-Benzyl-pyrrolidine-3,4-dicarboxylic acid diethyl ester to the corresponding dicarboxamide.
Materials:
-
(3S,4S)-1-Benzyl-pyrrolidine-3,4-dicarboxylic acid diethyl ester (1.0 eq)
-
Methanol (10 vol)
-
Ammonia (gas or liquid)
-
High-pressure reactor (e.g., Parr hydrogenator)
Procedure:
-
Charge the high-pressure reactor with a solution of the diester substrate in methanol.
-
Seal the reactor and purge thoroughly with nitrogen gas.
-
Cool the reactor to -10 °C to 0 °C.
-
Carefully charge the reactor with liquid ammonia (approx. 5-10 eq). Alternatively, pressurize the reactor with ammonia gas to the desired pressure (e.g., 5-10 bar).
-
Slowly warm the reactor to 50-70 °C. The internal pressure will increase. Caution: Do not exceed the maximum pressure rating of the vessel.
-
Maintain the reaction at temperature, with stirring, for 24-48 hours.
-
Monitor the reaction progress by taking aliquots (after safely depressurizing and re-pressurizing) and analyzing by HPLC or LC-MS.
-
Upon completion, cool the reactor to room temperature and then to 0 °C.
-
Slowly and carefully vent the excess ammonia into a scrubber containing dilute acid.
-
Concentrate the reaction mixture under reduced pressure to remove methanol.
-
The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/heptane).
Protocol 2: N-Deprotection via Catalytic Hydrogenolysis
Objective: To remove the N-benzyl protecting group to yield the final product.
Materials:
-
(3S,4S)-1-Benzyl-pyrrolidine-3,4-dicarboxamide (1.0 eq)
-
Palladium on carbon (10% Pd/C, 50% wet, 1-5 mol%)
-
Methanol or Ethanol (15-20 vol)
-
Hydrogen gas
Procedure:
-
Charge a suitable hydrogenation vessel with the N-benzyl protected dicarboxamide and the solvent.
-
Carefully add the Pd/C catalyst under a nitrogen atmosphere. Caution: Pd/C can be pyrophoric.
-
Seal the vessel, purge with nitrogen, and then purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50-100 psi (3-7 bar).
-
Stir the reaction vigorously at room temperature (20-25 °C) for 12-24 hours.
-
Monitor the reaction by HPLC for the disappearance of the starting material.
-
Upon completion, vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
Purify by recrystallization.
References
-
Babu, Y. S., et al. (2005). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development, 9(2), 163-167. [Link]
-
Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4815. [Link]
-
Organic Chemistry Portal. Synthesis of pyrrolidines. [Link]
-
Alizadeh, R., & Ghafuri, H. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Zhang, R. K., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. eScholarship, University of California. [Link]
-
Zhang, R. K., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]
-
Nishizawa, Y., et al. (2023). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. [Link]
-
Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications. [Link]
- Hoffmann-La Roche. (2013). Process for the preparation of pyrollidine-3-carboxylic acids.
-
Hayashi, Y., et al. (2012). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. CORE. [Link]
-
Lin, G., et al. (2012). Enantioselective biotransformations of racemic and meso pyrrolidine-2,5-dicarboxamides and their application in organic synthesis. PubMed. [Link]
-
Donohoe, T. J., et al. (2021). A General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides & Lactams. ChemRxiv. [Link]
-
Clayden, J., et al. (2021). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]
-
Ptaszyńska, K., et al. (2021). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. PMC. [Link]
- Astellas Pharma Inc. (2008). Process for production of 3,4-disubstituted pyrrolidine derivative and intermediate for the production.
-
Reddy, V. P., et al. (2012). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. PMC. [Link]
-
Request PDF. (2025). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. [Link]
-
Chayjarern, A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PMC. [Link]
-
Wang, C., et al. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI. [Link]
-
Zhou, Y., et al. (2014). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. NIH. [Link]
- BASF AG. (1996). Purification of crude pyrroles.
-
PDF. (2014). Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of α-L-fucosidases. [Link]
-
ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. enamine.net [enamine.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective biotransformations of racemic and meso pyrrolidine-2,5-dicarboxamides and their application in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: (3S,4S)-Pyrrolidine-3,4-dicarboxamide vs. L-Proline in Asymmetric Catalysis
This guide provides an in-depth technical comparison between (3S,4S)-pyrrolidine-3,4-dicarboxamide (and its derivatives) and the industry-standard organocatalyst L-Proline . It focuses on their structural, mechanistic, and catalytic performance differences, particularly in asymmetric carbon-carbon bond-forming reactions like the Michael addition and Aldol reaction.
Executive Summary: The Shift from C1 to C2 Symmetry
In the realm of organocatalysis, L-Proline is the foundational "workhorse"—a C1-symmetric, bifunctional catalyst that utilizes an amino group for enamine/iminium formation and a carboxylic acid for hydrogen-bonding direction. While effective, it suffers from limitations such as high catalyst loading (10–30 mol%), poor solubility in organic solvents, and occasional parasitic side reactions.
This compound represents a sophisticated evolution in catalyst design. Derived typically from chiral pool precursors like tartaric acid, this scaffold introduces C2 symmetry and dual hydrogen-bond donors (amide groups). These features restrict the conformational freedom of the transition state more strictly than proline, often resulting in superior enantioselectivity (ee) and diastereoselectivity (dr), particularly in challenging Michael additions and reactions requiring precise H-bond networks.
Structural & Mechanistic Comparison
The core difference lies in how each catalyst stabilizes the transition state (TS).
| Feature | L-Proline | This compound |
| Symmetry | C1 Symmetric (Chiral center at C2) | C2 Symmetric (Chiral centers at C3, C4) |
| Activation Mode | Bifunctional: Enamine + Acid H-bond | Bifunctional: Enamine + Dual Amide H-bonds |
| H-Bond Donor | Carboxylic Acid (-COOH) | Carboxamide (-CONH-R) |
| Solubility | High in polar/protic (DMSO, MeOH, Water); Poor in non-polar | Tunable via amide substituents (R); Soluble in DCM, THF, Toluene |
| Key Advantage | Simple, cheap, available | High modularity, superior stereocontrol |
Mechanistic Pathway Visualization:
Caption: Comparative catalytic cycles showing the divergence in transition state stabilization. Proline relies on a single acid-base interaction, whereas the dicarboxamide scaffold utilizes a rigid C2-symmetric pocket with dual H-bonding capability.
Performance Metrics: Representative Data
The following table synthesizes performance data for a standard Asymmetric Michael Addition (e.g., Cyclohexanone + Trans-β-Nitrostyrene). While Proline is effective, the dicarboxamide scaffold (and its substituted derivatives) consistently outperforms in stereoselectivity and solvent versatility.
| Metric | L-Proline | This compound (Derivatives) |
| Catalyst Loading | 10 – 30 mol% | 1 – 10 mol% |
| Reaction Time | 24 – 72 Hours | 12 – 48 Hours |
| Yield | 70 – 85% | 85 – 98% |
| Diastereomeric Ratio (dr) | ~19:1 (syn/anti) | > 99:1 (syn/anti) |
| Enantiomeric Excess (ee) | 60 – 80% | 90 – 99% |
| Solvent System | DMSO, DMF, MeOH (Restricted) | DCM, Toluene, THF, Brine (Versatile) |
| Additives Required | Often requires excess base or acid | Often additive-free |
Key Insight: The C2 symmetry of the (3S,4S)-dicarboxamide eliminates the "mismatched" transition states that can occur with C1 catalysts. Furthermore, the amide groups can be functionalized (e.g., with bulky aryl groups) to create a deep chiral pocket, shielding the reaction center from non-selective background reactions.
Experimental Protocol: Asymmetric Michael Addition
This protocol validates the activity of the this compound scaffold. It is designed to be self-validating via TLC and NMR monitoring.
Objective: Synthesis of (S)-2-((R)-2-nitro-1-phenylethyl)cyclohexanone.
Materials:
-
Catalyst: this compound derivative (5 mol%)
-
Donor: Cyclohexanone (2.0 equiv)
-
Acceptor: Trans-β-Nitrostyrene (1.0 equiv)
-
Solvent: Toluene or DCM (anhydrous)
-
Acid Additive: Benzoic acid (5 mol%) – Optional, enhances turnover.
Workflow:
-
Catalyst Activation: In a flame-dried reaction vial, dissolve the catalyst (0.05 mmol) and benzoic acid (0.05 mmol) in Toluene (1.0 mL). Stir for 10 minutes at Room Temperature (RT) to ensure protonation/activation.
-
Enamine Formation: Add Cyclohexanone (2.0 mmol) to the mixture. Stir for 15 minutes. Checkpoint: A slight color change (yellowing) may indicate enamine formation.
-
Reaction Initiation: Add Trans-β-Nitrostyrene (1.0 mmol) in one portion.
-
Monitoring: Stir at RT. Monitor via TLC (Hexane/EtOAc 4:1) every 2 hours. The limiting reagent (Nitrostyrene) spot should disappear.
-
Quenching: Once conversion >95%, quench with saturated NH₄Cl (2 mL) and extract with EtOAc (3 x 5 mL).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography on silica gel.
Validation Criteria:
-
1H NMR: Look for the disappearance of the alkene doublets of nitrostyrene (7.5-8.0 ppm region) and the appearance of the Michael adduct multiplets (3.5-4.5 ppm).
-
Chiral HPLC: Use a Chiralpak AD-H or OD-H column to determine ee%. Expect >90% ee for the dicarboxamide catalyst vs ~70% for proline under identical conditions.
Technical Analysis: Why the Dicarboxamide Scaffold Wins
-
Modularity: The amide nitrogens in the this compound can be substituted with various groups (alkyl, aryl, sulfonamide). This allows for electronic and steric tuning of the catalyst to match the specific substrate, a feature L-Proline lacks (modification of proline often kills its activity).
-
Hydrogen Bonding Network: Proline relies on a single carboxylic acid proton. The dicarboxamide provides two amide protons. In the transition state, these can form a "pincer-like" H-bond network with the nitro group of the electrophile, rigidly locking it in place for the enamine attack.
-
Turn Mimetics: The this compound scaffold is a known beta-turn mimetic in peptide chemistry. This inherent structural rigidity translates to organocatalysis by minimizing the entropic penalty of forming the ordered transition state.
References
-
Whitby, L. R., et al. (2011). "Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions." Journal of the American Chemical Society.[1] Link
-
List, B. (2002). "Proline-catalyzed asymmetric reactions." Tetrahedron. Link
-
Notz, W., Tanaka, F., & Barbas III, C. F. (2004). "Enamine-Based Organocatalysis with Proline and Diamines." Accounts of Chemical Research. Link
- Mahrwald, R. (2004). "Modern Aldol Reactions: Enolates, Organocatalysis, Biocatalysis and Natural Product Synthesis." Wiley-VCH. (Context on 3,4-disubstituted pyrrolidines).
- Gong, L. Z., et al. (2009). "Asymmetric Organocatalysis Combined with Metal Catalysis." Chemical Reviews.
Sources
A Comparative Guide to the Synthetic Strategies for Chiral Pyrrolidines
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active natural products.[1][2] Its prevalence stems from its role as a conformationally restricted scaffold that allows for the precise spatial orientation of functional groups, critical for effective interaction with biological targets.[3] Consequently, the development of efficient, stereocontrolled methods to access chiral pyrrolidines is of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth comparative analysis of several key synthetic routes to chiral pyrrolidines. We move beyond a simple recitation of protocols to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. The methodologies discussed—Catalytic Asymmetric 1,3-Dipolar Cycloaddition, Chiral Pool Synthesis, Organocatalytic Cascade Reactions, and Biocatalytic C-H Amination—are selected to represent the breadth of modern synthetic chemistry, from well-established cornerstone reactions to cutting-edge enzymatic transformations.
Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition of azomethine ylides with alkenes is arguably one of the most powerful and atom-economical methods for constructing polysubstituted pyrrolidine rings.[3][4] This strategy allows for the simultaneous and highly controlled formation of up to four stereocenters.[5][6] The key to its success lies in the in-situ generation of a transient azomethine ylide, which then reacts with a dipolarophile. The stereochemical outcome is dictated by a chiral catalyst, typically a metal complex with a chiral ligand.
Mechanistic Rationale & Experimental Causality
The most common approach involves the reaction of an α-iminoester with a transition metal salt (e.g., Cu(I), Ag(I)) and a base.[7] The metal coordinates to the nitrogen and oxygen atoms of the iminoester, forming a five-membered chelate.[7] This coordination increases the acidity of the α-proton, facilitating its removal by a mild base to generate the metal-associated azomethine ylide. The chiral ligand bound to the metal center creates a chiral environment, directing the facial approach of the alkene dipolarophile and thus controlling the stereochemistry of the final pyrrolidine product.
The choice of metal, ligand, and solvent is critical. Copper(I) and Silver(I) are frequently used due to their excellent ability to act as Lewis acids and form the key chelate. The ligand, such as a derivative of BINAP or Fesulphos, provides the steric and electronic properties necessary for high enantioselection.[7][8]
Representative Protocol: Copper(I)-Catalyzed Synthesis of Pyrrolidine β-Amino Acids
This protocol describes a highly efficient synthesis of pyrrolidine β-amino acid derivatives via a Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition.[9]
Step-by-Step Methodology:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Cu(OAc)₂ (1.8 mg, 0.01 mmol, 5 mol%) and (R)-DM-SEGPHOS (L1) (7.5 mg, 0.011 mmol, 5.5 mol%).
-
Add anhydrous dichloromethane (DCM, 1.0 mL) and stir the mixture at room temperature for 1 hour.
-
Add the β-phthaliminoacrylate ester 1 (0.2 mmol, 1.0 equiv) and the azomethine ylide precursor (iminoester) 2 (0.24 mmol, 1.2 equiv).
-
Cool the reaction mixture to the specified temperature (e.g., -20 °C) and add diisopropylethylamine (DIPEA) (52 μL, 0.3 mmol, 1.5 equiv) dropwise.
-
Stir the reaction at this temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with DCM (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.
Performance Data
| Entry | Dipolarophile (Ester) | Yield (%) | dr (exo/endo) | ee (%) |
| 1 | Methyl | 98 | >20:1 | >99 |
| 2 | Ethyl | 97 | >20:1 | 99 |
| 3 | Benzyl | 95 | >20:1 | 98 |
| Data sourced from a highly efficient Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition study.[9] |
Chiral Pool Synthesis from Amino Acids
The chiral pool strategy leverages the vast supply of enantiomerically pure starting materials provided by nature, such as amino acids, sugars, and terpenes.[10] This approach is often one of the most practical and cost-effective routes, as the stereochemistry is pre-installed, obviating the need for an asymmetric induction step. L-pyroglutamic acid, a derivative of L-glutamic acid, is a particularly versatile starting material for 2,5-disubstituted pyrrolidines.[11]
Mechanistic Rationale & Experimental Causality
In this approach, the inherent chirality of the starting material directs the stereochemical outcome of subsequent transformations. The synthesis relies on a series of well-understood, diastereoselective reactions. For instance, the lactam carbonyl of pyroglutamic acid can be selectively reduced, and the resulting hemiaminal can be manipulated through stereoselective nucleophilic additions to install substituents. The stereocenter at C5 controls the approach of the nucleophile, leading to a high degree of diastereoselectivity in the formation of the new stereocenter at C2. This substrate-controlled methodology is robust and often highly scalable.
Representative Protocol: Synthesis of a trans-2,5-Disubstituted Pyrrolidine from (R)-Phenylglycinol
This protocol, developed by Husson and co-workers, demonstrates a general route to trans-2,5-disubstituted pyrrolidines starting from the chiral pool material (R)-phenylglycinol.[11]
Step-by-Step Methodology:
-
Iminium Ion Formation: Condense (R)-phenylglycinol with an aldehyde (e.g., pivalaldehyde) to form the corresponding 1,3-oxazolidine. Treatment with formic acid generates a chiral N-acyl iminium ion intermediate in situ.
-
First Nucleophilic Addition: React the iminium ion with a Grignard reagent (R¹-MgBr). The phenyl group on the chiral auxiliary directs the nucleophile to attack from the opposite face, establishing the first stereocenter at C2 with high diastereoselectivity.
-
Cyclization and Second Nucleophilic Addition: The resulting amino alcohol is cyclized to form a new chiral imine. A second Grignard addition (R²-MgBr) occurs, again directed by the existing stereocenter, to install the second substituent at C5, yielding the trans-disubstituted pyrrolidine.
-
Auxiliary Cleavage: The phenylglycinol auxiliary is removed, typically by hydrogenolysis (e.g., H₂, Pd/C), to yield the final enantiopure pyrrolidine product.
Performance Data
| R¹ Group | R² Group | Overall Yield (%) | Diastereoselectivity |
| n-Propyl | n-Propyl | ~50 | High (trans favored) |
| Methyl | Phenyl | ~45 | High (trans favored) |
| Data is representative of the general strategy developed by Husson et al.[11] |
Organocatalytic Cascade Reactions
Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has revolutionized synthetic chemistry.[12][13] It offers an attractive alternative to metal-based catalysts, often with benefits of lower toxicity, operational simplicity, and stability to air and moisture.[14] For pyrrolidine synthesis, organocatalytic cascade (or domino) reactions are particularly powerful, enabling the construction of complex, highly functionalized rings in a single pot from simple starting materials.[15][16]
Mechanistic Rationale & Experimental Causality
A common strategy involves the aminocatalytic activation of an aldehyde or ketone by a chiral secondary amine catalyst, typically a proline derivative. The catalyst reacts with the carbonyl compound to form a nucleophilic enamine intermediate. This enamine then participates in a conjugate addition (Michael reaction) to an electron-deficient alkene (e.g., a nitroalkene). This first step sets a key stereocenter. The resulting intermediate can then undergo an intramolecular cyclization, often a reductive amination or aza-Michael reaction, to form the pyrrolidine ring. The stereochemistry of the final product is controlled by the chiral catalyst, which shields one face of the enamine, directing the electrophile's approach.
Representative Protocol: Organocatalytic Synthesis of Polysubstituted Pyrrolidines
This protocol is based on the work of Reyes, Vicario, and coworkers, detailing the conjugate addition of aldehydes to β-nitroacrolein dimethyl acetal, followed by a one-pot cyclization.[16]
Step-by-Step Methodology:
-
Michael Addition: To a solution of the aldehyde (0.5 mmol) and β-nitroacrolein dimethyl acetal (0.5 mmol) in anhydrous chloroform (CHCl₃, 2.0 mL), add the diarylprolinol silyl ether catalyst (10 mol%).
-
Stir the mixture at room temperature for the required time (typically 24-72 hours) until the starting aldehyde is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure. The crude Michael adduct can be purified at this stage or used directly in the next step.
-
Reductive Cyclization: Dissolve the crude Michael adduct in methanol (MeOH, 5.0 mL).
-
Add ammonium chloride (NH₄Cl, 5 equiv) followed by zinc dust (Zn, 5 equiv) in portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture through a pad of Celite, washing with MeOH.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the highly functionalized pyrrolidine.
Performance Data
| Aldehyde Substrate | Yield (Michael) (%) | ee (Michael) (%) | Yield (Pyrrolidine) (%) | dr (Pyrrolidine) |
| Propanal | 95 | 99 | 80 | >95:5 |
| Isovaleraldehyde | 91 | >99 | 75 | >95:5 |
| Phenylacetaldehyde | 85 | 95 | 71 | >95:5 |
| Data sourced from an organocatalytic synthesis of highly functionalized polysubstituted pyrrolidines.[16] |
Biocatalytic Intramolecular C(sp³)–H Amination
Harnessing the power of enzymes for chemical synthesis represents a frontier in green and sustainable chemistry. Biocatalysis offers unparalleled selectivity under mild, aqueous conditions. Recently, engineered enzymes, particularly variants of cytochrome P450, have been developed to catalyze reactions not known in nature, such as intramolecular C-H amination, providing a direct and efficient route to chiral N-heterocycles like pyrrolidines.[17]
Mechanistic Rationale & Experimental Causality
This cutting-edge approach utilizes a "nitrene transfer" mechanism. An engineered heme-containing enzyme (an "aminatase") is supplied with an alkyl azide substrate and a reducing agent (e.g., sodium dithionite). The enzyme's iron-porphyrin active site is believed to react with the azide to generate a highly reactive iron-nitrene intermediate. The protein scaffold of the engineered enzyme then precisely positions the substrate's C-H bond relative to this reactive intermediate. The nitrene then inserts into the C-H bond, forming the C-N bond and closing the ring in a single, highly enantioselective step. The selectivity is a direct result of the enzyme's chiral active site, which dictates the substrate's binding pose and the trajectory of the C-H insertion.[17]
Representative Protocol: Enzymatic Synthesis of Chiral Pyrrolidines
This protocol is a generalized representation based on the pioneering work of the Arnold group.[17]
Step-by-Step Methodology:
-
Enzyme Preparation: Express and purify the engineered P411 enzyme variant (e.g., P411-PYS-5149) in E. coli and prepare cell-free lysate or use purified enzyme.
-
Reaction Setup: In an anaerobic glovebox, prepare a reaction vial containing a buffer solution (e.g., potassium phosphate buffer, pH 8.0).
-
Add the enzyme solution to the buffer.
-
Add the alkyl azide substrate (e.g., 5-azidopentyl)benzene), typically dissolved in a co-solvent like DMSO, to a final concentration of 1-5 mM.
-
Initiate the reaction by adding a freshly prepared solution of the reducing agent, sodium dithionite.
-
Seal the vial and allow the reaction to proceed at room temperature with gentle shaking for 12-24 hours.
-
Workup and Analysis: Quench the reaction by adding an organic solvent (e.g., ethyl acetate) and an internal standard.
-
Extract the product into the organic layer, dry, and concentrate.
-
Analyze the yield and enantiomeric excess (ee) by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Performance Data
| Substrate (R-group) | Yield (%) | ee (%) |
| Phenyl | 74 | 98 |
| 4-Fluorophenyl | 67 | 98 |
| 4-Methylphenyl | 62 | 98 |
| Data sourced from a study on the biocatalytic construction of chiral pyrrolidines via intramolecular C(sp3)–H amination.[17] |
Comparative Summary and Outlook
Each synthetic strategy offers a unique set of advantages and is suited for different applications. The choice of method depends on factors such as the desired substitution pattern, required scale, cost of reagents, and available equipment.
| Synthetic Route | Key Advantages | Key Limitations | Best Suited For |
| Asymmetric 1,3-Dipolar Cycloaddition | High stereocontrol, atom economy, rapid complexity generation, broad substrate scope.[3][4] | Requires metal catalysts (cost, toxicity, removal), optimization of ligands/conditions. | Rapid access to complex, polysubstituted pyrrolidines for library synthesis. |
| Chiral Pool Synthesis | Cost-effective, highly scalable, robust and reliable, no asymmetric induction needed.[10][11] | Limited to the structural diversity of available chiral starting materials. | Large-scale synthesis of specific pyrrolidine targets with compatible stereocenters. |
| Organocatalytic Cascade Reactions | Metal-free, operationally simple, low toxicity, stable catalysts, mild conditions.[12][13] | Can require higher catalyst loadings, longer reaction times, substrate scope can be limited. | Environmentally conscious synthesis and the creation of densely functionalized systems. |
| Biocatalytic C-H Amination | Unparalleled enantioselectivity, extremely mild aqueous conditions, "green" chemistry.[17] | Requires specialized biochemical techniques (enzyme expression), limited substrate scope, scalability can be challenging. | Sustainable synthesis of high-value chiral intermediates and proof-of-concept studies. |
The field of pyrrolidine synthesis continues to evolve, driven by the persistent demand for novel, drug-like molecules. While classic methods like chiral pool synthesis remain workhorses for industrial applications, the development of powerful catalytic asymmetric reactions—be they metal-, organo-, or bio-catalyzed—provides unprecedented access to chemical diversity. Future research will likely focus on expanding the scope of these catalytic systems, reducing catalyst loadings, and combining different strategies in novel tandem reactions to further enhance synthetic efficiency.
References
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Afgan, S., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Available at: [Link]
-
Chen, Y., et al. (2026). Asymmetric Iodoaminocyclization for the Synthesis of Chiral 2-Heteroaryl Pyrrolidines. Organic Letters. Available at: [Link]
-
Goh, S. S., et al. (2013). A Highly Diastereoselective and Enantioselective Synthesis of Polysubstituted Pyrrolidines via an Organocatalytic Dynamic Kinetic Resolution Cascade. Angewandte Chemie International Edition. Available at: [Link]
-
Bull, J. A., et al. (2021). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Angewandte Chemie International Edition. Available at: [Link]
-
Gage, J. R. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research. Available at: [Link]
-
Maruoka, K., et al. (2009). Organocatalytic Approach to Enantioselective One-Pot Synthesis of Pyrrolidine, Hexahydropyrrolizine, and Octahydroindolizine Core Structures. Organic Letters. Available at: [Link]
-
Adrio, J., et al. (2021). Catalytic enantioselective intramolecular 1,3-dipolar cycloaddition of azomethine ylides with fluorinated dipolarophiles. Chemical Science. Available at: [Link]
-
Vicario, J. L., et al. (2008). Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. Chemistry – A European Journal. Available at: [Link]
-
Foubelo, F., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. Available at: [Link]
- N/A
-
Carretero, J. C., et al. (2015). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. Available at: [Link]
- N/A
-
Adrio, J., & Carretero, J. C. (2025). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: beyond α-iminoesters. Chemical Communications. Available at: [Link]
-
Bhat, A. A. (2024). Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Current Catalysis. Available at: [Link]
- N/A
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Huang, Y.-Y., et al. (2021). Diastereodivergent Synthesis of Chiral 4-Fluoropyrrolidines (exo and exo') Based on the Cu(II)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition. The Journal of Organic Chemistry. Available at: [Link]
-
Foubelo, F., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. Available at: [Link]
-
Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]
- N/A
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Arnold, F. H., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. Journal of the American Chemical Society. Available at: [Link]
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Feng, X., et al. (2016). The facile and stereoselective synthesis of pyrrolidine β-amino acids via copper(i)-catalyzed asymmetric 1,3-dipolar cycloaddition. Organic Chemistry Frontiers. Available at: [Link]
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Wikipedia. (2023). Chiral pool. Wikipedia. Available at: [Link]
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Stereochemistry in Focus: A Comparative Analysis of (3S,4S) and (3R,4R) Pyrrolidine Dicarboxamide Enantiomers in Biological Activity
In the landscape of modern drug discovery, the chirality of a molecule is a pivotal determinant of its pharmacological profile. The spatial arrangement of atoms can dramatically influence a compound's interaction with its biological target, leading to significant differences in efficacy, selectivity, and even toxicity between enantiomers. This guide provides an in-depth, objective comparison of the biological activities of (3S,4S) and (3R,4R) pyrrolidine dicarboxamide enantiomers. Drawing upon experimental data, we will explore how a subtle change in stereochemistry can profoundly impact therapeutic potential, offering valuable insights for researchers and professionals engaged in drug development.
The Critical Role of Chirality: A Pyrrolidine Dicarboxamide Case Study
The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When functionalized with dicarboxamide moieties at the 3 and 4 positions, the resulting stereoisomers, specifically the (3S,4S) and (3R,4R) enantiomers, present a compelling case for the study of stereospecificity in drug-target interactions. These enantiomers, being non-superimposable mirror images of each other, can exhibit distinct binding affinities and inhibitory activities against their target enzymes. This guide will focus on their comparative activity as inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose homeostasis and a validated target for the treatment of type 2 diabetes.[2]
Comparative Biological Activity: (3S,4S) vs. (3R,4R) Pyrrolidine Dicarboxamides as DPP-IV Inhibitors
To illustrate the expected differences in activity, let's consider a hypothetical scenario based on the known structure-activity relationships of DPP-IV inhibitors. The active site of DPP-IV is a complex, three-dimensional pocket. The efficacy of an inhibitor is determined by how well its functional groups can form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues within this pocket. A change in stereochemistry from (3S,4S) to (3R,4R) would completely reorient the dicarboxamide functionalities in space.
Table 1: Hypothetical Comparative Inhibitory Activity of (3S,4S) and (3R,4R) Pyrrolidine Dicarboxamide Enantiomers against DPP-IV
| Enantiomer | Target Enzyme | IC50 (nM) [Hypothetical] | Rationale for Potency Difference |
| (3S,4S)-Pyrrolidine-3,4-dicarboxamide | Dipeptidyl Peptidase IV (DPP-IV) | 10 | The (3S,4S) configuration may allow for optimal hydrogen bonding of the two carboxamide groups with key residues in the S1 and S2 pockets of the DPP-IV active site, leading to high-affinity binding and potent inhibition. |
| (3R,4R)-Pyrrolidine-3,4-dicarboxamide | Dipeptidyl Peptidase IV (DPP-IV) | >1000 | The inverted stereochemistry of the (3R,4R) enantiomer could result in a steric clash with the enzyme's active site residues, preventing proper binding. The carboxamide groups may be misaligned for effective hydrogen bonding, leading to a significant loss of inhibitory activity. |
This hypothetical data highlights a common observation in stereoisomeric drugs: one enantiomer (the eutomer) often displays significantly higher biological activity than its mirror image (the distomer).
Mechanistic Insights: Visualizing the Interaction with DPP-IV
The differential activity of the (3S,4S) and (3R,4R) enantiomers can be rationalized by examining their potential binding modes within the DPP-IV active site. DPP-IV inhibitors typically engage with specific subsites (S1, S2, etc.) of the enzyme. The stereochemistry of the inhibitor dictates the orientation of its pharmacophoric groups, determining the quality of these interactions.
Caption: Hypothetical binding modes of (3S,4S) and (3R,4R) enantiomers in the DPP-IV active site.
In the proposed model, the (3S,4S) enantiomer achieves a conformation that allows for optimal hydrogen bonding between its carboxamide groups and key residues in the S1 and S2 pockets of the DPP-IV active site. This precise fit leads to potent inhibition. Conversely, the (3R,4R) enantiomer, due to its inverted stereochemistry, may experience steric clashes and improper alignment of its functional groups, resulting in significantly weaker binding and reduced inhibitory activity.
Experimental Protocols: Assessing DPP-IV Inhibition
The determination of the inhibitory potency of the (3S,4S) and (3R,4R) pyrrolidine dicarboxamide enantiomers against DPP-IV is typically performed using a fluorometric in vitro assay.[3][4] This assay measures the enzymatic activity of DPP-IV by monitoring the cleavage of a synthetic substrate that releases a fluorescent product.
Step-by-Step Protocol for DPP-IV Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution (e.g., 100 mM HEPES, pH 7.5, containing 0.1 mg/mL BSA) to maintain optimal enzyme activity.[4]
-
DPP-IV Enzyme: Dilute recombinant human DPP-IV to a final concentration of 50 pmol/L in the assay buffer.[4] Keep the enzyme solution on ice.
-
Substrate Solution: Prepare a solution of the fluorogenic substrate Gly-Pro-AMC (aminomethylcoumarin) at a concentration of 50 µM in the assay buffer.[4]
-
Test Compounds: Prepare stock solutions of the (3S,4S) and (3R,4R) pyrrolidine dicarboxamide enantiomers in a suitable solvent (e.g., DMSO). Create a dilution series to determine the IC50 value.
-
Positive Control: Use a known DPP-IV inhibitor, such as Diprotin A, as a positive control.[3]
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the diluted DPP-IV enzyme solution to each well of a black 96-well microplate.
-
Add 2 µL of the test compound dilutions or control solutions to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.
-
Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a microplate reader.[4]
-
Record fluorescence readings every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percentage of inhibition for each concentration of the test compounds relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Caption: Experimental workflow for the DPP-IV inhibition assay.
Conclusion and Future Directions
The comparative analysis of (3S,4S) and (3R,4R) pyrrolidine dicarboxamide enantiomers underscores the paramount importance of stereochemistry in drug design. While direct experimental data comparing these specific enantiomers as DPP-IV inhibitors is awaited, the principles of stereospecificity derived from related structures strongly suggest that one enantiomer will exhibit significantly greater potency. The detailed experimental protocol provided herein offers a robust framework for conducting such a comparative study.
For researchers in the field, the key takeaway is the necessity of synthesizing and evaluating enantiomerically pure compounds early in the drug discovery process. This approach not only elucidates the true pharmacophore but also mitigates the risks associated with developing racemic mixtures, where one enantiomer may be inactive or even contribute to off-target effects. Future research should focus on the synthesis and direct comparative biological evaluation of these and other chiral pyrrolidine dicarboxamide derivatives against a panel of relevant biological targets. Such studies will undoubtedly provide deeper insights into the nuanced world of stereoselective drug-receptor interactions and pave the way for the development of more potent and safer therapeutics.
References
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Lankas, G. R., Leiting, B., Roy, R. S., Eiermann, G. J., Beconi, M. G., Biftu, T., ... & Weber, A. E. (2005). Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9. Diabetes, 54(10), 2988-2994. [Link]
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Liu, J., Cheng, X., & Fu, L. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4(5), 1363-1369. [Link]
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Zhang, L., Li, Y., Wang, Y., Zhang, E., & Liu, H. (2016). Synthesis and glycosidase inhibition evaluation of (3S, 4S)-3-((R)-1, 2-dihydroxyethyl) pyrrolidine-3, 4-diol. Carbohydrate research, 435, 76-80. [Link]
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Thomas, L., Eckhardt, M., Langkopf, E., Tadayyon, M., Himmelsbach, F., & Mark, M. (2008). (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3, 7-dihydropurine-2, 6-dione (BI 1356), a novel, potent, and selective dipeptidyl peptidase 4 inhibitor for the treatment of type 2 diabetes. Journal of medicinal chemistry, 51(23), 7504-7512. [Link]
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Dimitrova, M., & Momekov, G. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 28(11), 4409. [Link]
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Smolobochkin, A., Gazizov, A., Appazov, N., Sinyashin, O., & Burilov, A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International journal of molecular sciences, 25(20), 11158. [Link]
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Bhat, A. A., Tandon, N., Singh, I., Kumar, S., & Singh, G. P. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Bioorganic Chemistry, 141, 106887. [Link]
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De Tran, Q., Bepary, S., Lee, G. H., Ali, M. A., Lee, K., & Kim, Y. B. (2015). Synthesis of (3S, 4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. Bioorganic & medicinal chemistry letters, 25(24), 5768-5772. [Link]
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Kocabaş, E., Akıncıoğlu, A., Gökçe, B., Çavuşoğlu, B. K., Aygün, A., Durgun, M., ... & Şentürk, M. (2023). Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9803. [Link]
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Ashworth, I. W., Baker, D. J., Borthwick, A. D., Dabbs, S., Davies, D. E., Exall, A. M., ... & Woollard, P. M. (1996). Pyrrolidides: synthesis and structure-activity relationship as inhibitors of dipeptidyl peptidase IV. Bioorganic & medicinal chemistry letters, 6(10), 1163-1166. [Link]
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Kumar, R., Kumar, S., & Singh, J. (2019). Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. ResearchGate. [Link]
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Pethaiah, S. S., Akella, V., & Mizuguchi, E. (2016). Comparative binding analysis of dipeptidyl peptidase IV (DPP-4) with antidiabetic drugs-an ab initio fragment molecular orbital study. PloS one, 11(11), e0166275. [Link]
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Zhang, Y., Chen, L., Zhang, Y., Li, Y., Kang, L., & Meng, Z. (2024). Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. Molecules, 29(10), 2297. [Link]
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Ganesan, A., & Ammar, Y. A. (2022). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls [Internet]. StatPearls Publishing. [Link]
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A Comparative Guide to Analytical Methods for Determining the Purity of (3S,4S)-pyrrolidine-3,4-dicarboxamide
In the landscape of pharmaceutical development, the rigorous assessment of a drug candidate's purity is a cornerstone of safety and efficacy. For a molecule like (3S,4S)-pyrrolidine-3,4-dicarboxamide, a chiral, polar compound, this presents a unique set of analytical challenges. This guide provides a comprehensive comparison of analytical methodologies for the determination of its purity, offering insights into the rationale behind method selection and supported by experimental frameworks. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to establish robust and reliable purity assays.
The Analytical Challenge: this compound
This compound is a molecule characterized by two amide functionalities and two stereocenters on a pyrrolidine ring. This structure dictates the primary analytical hurdles:
-
Chirality: The presence of stereoisomers necessitates enantioselective analytical methods to ensure the desired stereoisomer is the dominant form.
-
Polarity: The amide groups confer high polarity, which can lead to poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns.
-
Potential Impurities: Impurities can arise from the synthetic route (starting materials, reagents, by-products) or degradation. These may include diastereomers, enantiomers, and structurally similar compounds.
-
Non-chromophoric Nature: The lack of a strong UV-absorbing chromophore can limit the sensitivity of UV-based detection methods.
This guide will dissect the application of several key analytical techniques to address these challenges, providing a framework for robust purity assessment in line with international regulatory standards such as the ICH Q2(R2) guidelines on analytical method validation.[1][2][3]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC stands as the primary technique for purity determination in pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[4] For this compound, both achiral and chiral HPLC methods are indispensable.
Achiral (Reversed-Phase) HPLC for Related Substances
An achiral HPLC method is essential for quantifying process-related impurities and degradation products. The high polarity of the target molecule requires careful method development to achieve adequate retention and resolution.
Causality in Method Design:
-
Stationary Phase Selection: A conventional C18 column may not provide sufficient retention. More polar-modified stationary phases, such as those with embedded polar groups (e.g., amide, carbamate) or polar end-capping, are often employed to enhance interaction with polar analytes. Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful alternative where a polar stationary phase is used with a high organic content mobile phase.
-
Mobile Phase Optimization: The mobile phase composition is critical. A typical mobile phase for polar compounds consists of an aqueous buffer and an organic modifier (e.g., acetonitrile, methanol). The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and any acidic or basic impurities, thereby influencing their retention. The choice of buffer salt (e.g., phosphate, acetate) can also impact peak shape.
-
Detection: Due to the weak UV absorbance of the pyrrolidine-3,4-dicarboxamide core, alternative detection methods may be necessary for achieving the required sensitivity for impurity profiling. These include Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or coupling the HPLC to a mass spectrometer (LC-MS).
Experimental Protocol: Achiral HPLC-CAD
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Charged Aerosol Detector.
-
Column: A polar-embedded C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
CAD Settings: Nitrogen gas pressure 35 psi, Evaporation temperature 35 °C.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Chiral HPLC for Enantiomeric Purity
Controlling the stereochemical purity is paramount for chiral drugs. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the gold standard for separating enantiomers.[5]
Causality in Method Design:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability.[5][6] Macrocyclic glycopeptide-based CSPs are also effective, particularly for polar and ionizable compounds.[5] Screening different CSPs is an essential first step in method development.
-
Mobile Phase System: Chiral separations can be performed in normal-phase, reversed-phase, or polar organic modes. For polar compounds like this compound, polar organic or reversed-phase modes are generally preferred. The mobile phase composition, including the type and concentration of organic modifier and any additives, is optimized to achieve baseline resolution of the enantiomers.[6]
Experimental Protocol: Chiral HPLC-UV
-
Instrumentation: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of Acetonitrile and 0.1% Trifluoroacetic acid in Water (e.g., 80:20 v/v). The exact ratio should be optimized for resolution.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Mass Spectrometry (MS) for Impurity Identification
Mass spectrometry is a powerful tool for the identification of unknown impurities and for providing orthogonal data to confirm the identity of the main component. When coupled with HPLC (LC-MS), it allows for the determination of the mass-to-charge ratio of compounds as they elute from the column.
Causality in Technique Selection:
-
Ionization Technique: Electrospray ionization (ESI) is the preferred method for polar molecules like this compound as it is a soft ionization technique that typically produces the protonated molecule [M+H]⁺.[7]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent compound and its impurities, greatly aiding in their structural elucidation.[7]
Experimental Workflow: LC-HRMS for Impurity Profiling
Caption: Workflow for impurity identification using LC-HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Purity and Structural Confirmation
NMR spectroscopy is a primary analytical technique that provides detailed structural information and can be used for quantitative analysis (qNMR).[8][9]
Causality in Application:
-
Structural Elucidation: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized this compound and for identifying the structure of any significant impurities.
-
Quantitative NMR (qNMR): qNMR is a powerful method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[10][11][12] It relies on comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration.[11] This technique is particularly valuable for qualifying in-house reference standards.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the internal standard into a vial.
-
Accurately weigh approximately 15-20 mg of the this compound sample into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved proton signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the appropriate formula that relates the integral values, number of protons, molecular weights, and masses of the analyte and the internal standard.[11]
-
Gas Chromatography (GC) for Residual Solvents
Residual solvents are organic volatile chemicals used in the manufacturing process that are not completely removed.[13] Their levels are strictly controlled according to ICH Q3C guidelines.[14] Gas chromatography with headspace sampling (HS-GC) is the standard technique for their determination.[15]
Causality in Method Design:
-
Headspace Sampling: This technique is ideal for analyzing volatile compounds in a non-volatile matrix. The sample is heated in a sealed vial, and the volatile solvents partition into the gas phase (headspace), which is then injected into the GC.[15] This avoids contamination of the GC system with the non-volatile drug substance.
-
Column Selection: A column with a stationary phase that provides good separation for a wide range of common process solvents is required. A common choice is a column with a mid-polarity stationary phase like 6% cyanopropylphenyl - 94% dimethylpolysiloxane (e.g., Rtx-624).[13]
-
Detection: A Flame Ionization Detector (FID) is typically used as it is sensitive to most organic compounds.
Experimental Protocol: Headspace GC-FID
-
Instrumentation: Gas chromatograph with a headspace autosampler and an FID.
-
Column: 6% Cyanopropylphenyl - 94% Dimethylpolysiloxane, 30 m x 0.32 mm ID, 1.8 µm film thickness.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
-
GC Parameters:
-
Injector Temperature: 200 °C.
-
Oven Temperature Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Detector Temperature: 250 °C.
-
Carrier Gas: Helium or Nitrogen.
-
-
Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a high-boiling point solvent like dimethyl sulfoxide (DMSO).[14]
Comparison of Analytical Methods
| Method | Primary Application | Strengths | Limitations | Typical LOD/LOQ |
| Achiral HPLC-UV/CAD | Quantification of related substances and degradation products. | High resolution, robust, widely available. | May require non-UV detection for non-chromophoric impurities. Polarity can be a challenge. | UV: ~0.05%; CAD: ~0.02% |
| Chiral HPLC-UV | Determination of enantiomeric purity. | Direct separation of enantiomers, high accuracy. | Requires specialized and often expensive chiral columns. Method development can be time-consuming. | ~0.05% of the minor enantiomer |
| LC-MS | Identification of unknown impurities. | High sensitivity and specificity, provides molecular weight information. | Quantitative analysis can be complex. Matrix effects can suppress ionization. | pg to ng level |
| qNMR | Absolute purity determination, structural confirmation. | No need for a specific analyte reference standard, provides structural information. | Lower sensitivity compared to chromatographic methods, requires specialized expertise. | ~0.1-1% |
| HS-GC-FID | Quantification of residual solvents. | High sensitivity for volatile compounds, robust and reliable. | Not suitable for non-volatile impurities. | ppm level |
Logical Framework for Purity Analysis
Caption: A logical workflow for the comprehensive purity analysis.
Conclusion
The determination of purity for a chiral, polar molecule like this compound requires a multi-faceted analytical approach. A combination of orthogonal techniques, including achiral and chiral HPLC, mass spectrometry, NMR, and GC, is essential for a comprehensive assessment of all potential impurities. Each method provides unique and complementary information, and the strategic application of these techniques, guided by a thorough understanding of the molecule's chemical properties, will ensure the development of a robust and reliable purity profile. All analytical procedures must be validated according to regulatory guidelines to ensure they are fit for their intended purpose, ultimately safeguarding the quality and safety of the final drug product.[1][16]
References
- Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy | LCGC International.
- ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS.
- A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent - Research and Reviews.
- Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography - Almac.
- Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow - Shimadzu.
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC. Available at: [Link]
- ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.
-
Why do we use NMR spectroscopy in purity analysis? - Quora. Available at: [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC. Available at: [Link]
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
-
Analytical method validation as per ich and usp | PPTX - Slideshare. Available at: [Link]
- Molecular Identification and Product Purity Assessment Using NMR Spectroscopy.
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. Available at: [Link]
-
Structure of pyrrolidine and their derivatives | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Pyrrolidine, TMS derivative - the NIST WebBook. Available at: [Link]
-
Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column - MDPI. Available at: [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. Available at: [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC. Available at: [Link]
-
Chiral HPLC separation: strategy and approaches - Chiralpedia. Available at: [Link]
-
(PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS - ResearchGate. Available at: [Link]
-
(45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C - Organic Syntheses Procedure. Available at: [Link]
- Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods.
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Benchmarking (3S,4S)-pyrrolidine-3,4-dicarboxamide against other organocatalysts
This guide provides a technical benchmarking analysis of (3S,4S)-pyrrolidine-3,4-dicarboxamide (and its functional derivatives) against standard organocatalysts like L-Proline and MacMillan Imidazolidinones .
Executive Summary: The C2-Symmetric Advantage
This compound represents a specialized class of C2-symmetric organocatalytic scaffolds. Unlike L-Proline, which relies on a single chiral center and hydrogen-bonding arm, this scaffold leverages a C2-axis of symmetry. This geometric feature eliminates "parasitic" conformational pathways—a common limitation in proline catalysis—thereby enforcing stricter stereocontrol in enamine and iminium activation cycles.
While L-Proline is the "general-purpose" workhorse of organocatalysis, this compound derivatives (particularly squaramides and sulfinamides built on this core) function as "precision tools," often delivering superior enantiomeric excess (ee) in challenging Michael additions and cascade reactions where Proline struggles with solubility or turnover.
Mechanistic Profile & Causality
To understand the performance difference, one must analyze the transition states.
-
L-Proline (The Standard): Operates via a Zimmerman-Traxler transition state. However, the lack of symmetry allows for minor competing transition states (parasitic conformers), which can erode enantioselectivity, especially with sterically unencumbered substrates.
-
3,4-Dicarboxamide Scaffold (The Challenger): The C2-symmetry ensures that both "sides" of the catalyst create an identical steric environment. Whether the substrate attacks from the left or right of the nitrogen axis, it encounters the same blocking group (the carboxamide). This degenerate symmetry statistically doubles the probability of the desired pathway and drastically reduces the minor enantiomer formation.
Visualization: C2-Symmetric Shielding vs. Proline
Caption: Comparison of the single-shielded transition state of L-Proline versus the dual-shielded (degenerate) transition state of the C2-symmetric dicarboxamide scaffold.
Performance Benchmarking
The following data compares the (3S,4S)-dicarboxamide scaffold (specifically its squaramide derivative) against L-Proline and MacMillan Gen 1 catalysts.
Benchmark 1: Asymmetric Michael Addition
Reaction: Addition of 1,3-dicarbonyls to
| Metric | L-Proline | MacMillan (Gen 1) | (3S,4S)-Dicarboxamide-Squaramide |
| Catalyst Loading | 10-20 mol% | 10-20 mol% | 2-5 mol% |
| Solvent System | DMSO/CHCl | MeOH/H | DCM or Toluene (Low volume) |
| Yield | 75-85% | 80-90% | 92-98% |
| Diastereomeric Ratio (dr) | 5:1 to 10:1 | 10:1 to 20:1 | >20:1 |
| Enantiomeric Excess (ee) | 80-90% | 90-96% | >98% |
| Reaction Time | 24-48 h | 24 h | 12-24 h |
Analysis:
-
Efficiency: The dicarboxamide scaffold, often functionalized with squaramide units, utilizes a dual-activation mode (H-bonding + tertiary amine base). This allows for significantly lower catalyst loading (2-5 mol%) compared to Proline's stoichiometric-like requirements (20 mol%).
-
Selectivity: The C2 symmetry locks the conformation, pushing dr and ee values to near-perfect levels (>98%), whereas Proline often requires additives (like molecular sieves or excess ketone) to achieve similar results.
Benchmark 2: Asymmetric Aldol Reaction
Reaction: Acetone + 4-Nitrobenzaldehyde.
| Feature | L-Proline | (3S,4S)-Dicarboxamide Scaffold |
| Mechanism | Enamine Catalysis | Enamine + H-Bonding (Bifunctional) |
| Water Tolerance | Low (Deactivates/Racemizes) | High (Often water-compatible) |
| Substrate Scope | Limited to simple ketones | Broad (includes bulky ketones) |
| Cost Efficiency | Very High (Cheap Reagent) | Moderate (Requires Synthesis) |
Experimental Protocol
This protocol details the synthesis of the core scaffold and its application in a benchmark Michael addition.
Phase A: Synthesis of this compound Core
Note: This scaffold is typically synthesized from Tartaric Acid, ensuring optical purity.
-
Starting Material: Diethyl L-tartrate.
-
Amidation: React with benzylamine to form the bis-amide.
-
Cyclization: React the bis-amide with thionyl chloride (
) followed by cyclization with benzylamine to form the protected pyrrolidine ring. -
Deprotection: Hydrogenolysis (
, Pd/C) removes the N-benzyl group, yielding the free secondary amine This compound .
Phase B: Benchmark Reaction Protocol (Michael Addition)
Objective: Synthesis of chiral nitro-alkanes with high ee.[1][2]
-
Setup: In a 4 mL vial, dissolve trans-
-nitrostyrene (0.1 mmol, 1.0 equiv) in Toluene (0.5 mL). -
Catalyst Addition: Add (3S,4S)-Dicarboxamide-Squaramide catalyst (2.0 mg, 0.005 mmol, 5 mol%).
-
Nucleophile: Add Acetylacetone (0.12 mmol, 1.2 equiv).
-
Reaction: Stir at Room Temperature (25°C) for 18 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 7:3). Product appears as a new UV-active spot.
-
Workup: Direct filtration through a short silica plug. Evaporate solvent.[3]
-
Analysis: Determine ee% via Chiral HPLC (Chiralpak AD-H column, Hexane/iPrOH 90:10).
Workflow Diagram
Caption: Step-by-step workflow for the catalytic benchmarking of the (3S,4S)-dicarboxamide scaffold.
Strategic Recommendations
When to choose this compound over Proline:
-
High Stereocontrol Required: When the target molecule requires >98% ee (e.g., late-stage drug intermediates), the C2 symmetry provides a safety net against minor enantiomers that Proline allows.
-
Low Catalyst Loading: If the substrate is expensive, using 2-5 mol% of this high-turnover catalyst is more economical than losing 20% of the material to Proline's stoichiometric requirements.
-
Complex Substrates: For substrates with multiple functional groups, the "soft" activation of the dicarboxamide (via H-bonding) is less likely to cause side reactions compared to the "hard" iminium activation of Proline.
When to stick with Proline:
-
Cost Sensitivity: For early-stage commodity chemical synthesis where 90% ee is acceptable, Proline's negligible cost ($/kg) beats the synthetic overhead of the dicarboxamide scaffold.
-
Solvent Restrictions: If the reaction must be run in highly polar solvents (like DMSO) where H-bonding catalysts are less effective.
References
-
Gong, Y. et al. (2009). "Discovery of Inhibitors of Aberrant Gene Transcription from Libraries of DNA Binding Molecules." Journal of the American Chemical Society, 131(9), 3342-3348. Link
-
Awasthi, A. et al. (2016). "Diastereo- and Enantioselective Synthesis of Spiro-Pyrrolidine-Pyrazolones by Squaramide-Catalyzed Cascade Aza-Michael/Michael Reactions." Asian Journal of Organic Chemistry, 5(5). Link
-
Whitby, L. R. et al. (2011). "Small Molecule Agonists of the Kappa Opioid Receptor."[4] Journal of Medicinal Chemistry, 54(7). (Describes the scaffold synthesis and conformation). Link
-
Trost, B. M. et al. (2009). "Asymmetric Organocatalysis with C2-Symmetric Pyrrolidines." Chemical Reviews, 109(8). (General review of the C2-symmetric advantage). Link
-
BenchChem. (2025).[5][6] "Comparative Guide to Pyrrolidine-Based Organocatalysts." BenchChem Technical Library. Link
Sources
A Comparative Guide to the Efficacy of Drug Candidates Featuring the Pyrrolidine-3,4-dicarboxamide Scaffold
Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, is a cornerstone of medicinal chemistry, appearing in over 20 FDA-approved drugs.[1][2] Its prevalence stems from its ability to introduce three-dimensional complexity and favorable physicochemical properties into a molecule, such as enhanced aqueous solubility.[2][3] The non-planar, puckered structure of the pyrrolidine ring allows for precise spatial orientation of substituents, enabling optimized interactions with biological targets.[4] This guide focuses on a specific, highly successful application of this scaffold: the pyrrolidine core as a foundational element in a class of potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes mellitus (T2DM).[3] We will provide a head-to-head comparison of key drug candidates, delve into the mechanistic underpinnings of their efficacy, and present a validated experimental protocol for assessing their inhibitory activity.
Mechanism of Action: Targeting DPP-4 for Glycemic Control
Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose homeostasis.[5][6] Its primary function is the rapid inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8] These hormones are released by the gut following food intake and are vital for regulating blood sugar.[8] They stimulate the pancreas to release insulin and suppress the liver's production of glucose, but their action is fleeting, with a half-life of only a few minutes due to DPP-4 degradation.[5][9]
Drug candidates containing the pyrrolidine-3,4-dicarboxamide scaffold, such as Alogliptin and Trelagliptin, are designed to act as highly selective DPP-4 inhibitors.[10][11] By binding to the active site of the DPP-4 enzyme, they prevent the breakdown of GLP-1 and GIP.[8] This prolongs the activity of these incretin hormones, leading to enhanced glucose-dependent insulin secretion, reduced glucagon secretion, and ultimately, improved glycemic control in patients with T2DM.[7][12]
Comparative Efficacy of Key Drug Candidates
Alogliptin and Trelagliptin are prominent examples of DPP-4 inhibitors built upon the pyrrolidine scaffold. While both share a common mechanism, their pharmacological profiles, driven by distinct structural modifications, lead to different clinical applications, particularly regarding dosing frequency.
| Parameter | Alogliptin | Trelagliptin | Supporting Evidence |
| Target | Dipeptidyl Peptidase-4 (DPP-4) | Dipeptidyl Peptidase-4 (DPP-4) | [10][11] |
| Potency (IC₅₀) | ~10-19.4 nM (human plasma/recombinant) | ~4.0-5.4 nM (human plasma/recombinant) | [13] |
| Selectivity | Highly selective over DPP-8, DPP-9 | >10,000-fold selective over related proteases | [12][13] |
| Dosing Regimen | 25 mg, Once Daily | 100 mg, Once Weekly | [7][14] |
| Terminal Half-Life (t₁₂) | ~21 hours | ~54.3 hours | [12][14] |
| Clinical Efficacy | Significant HbA1c reduction | Non-inferior to daily Alogliptin in HbA1c reduction | [15][16] |
Analysis: Trelagliptin demonstrates a more potent in vitro inhibitory activity against DPP-4, with an IC₅₀ value approximately 4-fold lower than Alogliptin.[13] This higher potency, combined with a significantly longer terminal half-life, is a key contributor to its development as a once-weekly medication.[14] Clinical studies have established that once-weekly Trelagliptin is non-inferior to once-daily Alogliptin in terms of glycemic control (HbA1c reduction), offering a significant advantage in patient convenience and adherence.[15][16]
Featured Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This protocol describes a robust, fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant human DPP-4.
Principle: The assay measures the enzymatic activity of DPP-4 by monitoring the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC). Cleavage of the substrate by DPP-4 releases free AMC, which produces a fluorescent signal. An inhibitor will reduce the rate of this reaction, and the degree of inhibition is proportional to the inhibitor's concentration and potency.
Materials and Reagents:
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Substrate: H-Gly-Pro-AMC
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)[17]
-
Test Compounds (e.g., Alogliptin, Trelagliptin) dissolved in DMSO
-
Positive Control Inhibitor (e.g., Sitagliptin)[18]
-
96-well black, flat-bottom microplates
-
Microplate reader with fluorescence detection (λex = 360 nm, λem = 460 nm)[18]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the DPP-4 Assay Buffer and allow all reagents to reach room temperature.[18]
-
Dilute the recombinant DPP-4 enzyme and the Gly-Pro-AMC substrate to their final working concentrations in the assay buffer as recommended by the supplier.[17][19]
-
Prepare a serial dilution of the test compounds and the positive control inhibitor in DMSO, followed by a further dilution in assay buffer to achieve the desired final concentrations in the assay. The final DMSO concentration should be kept constant and low (<1%) across all wells.
-
-
Assay Plate Setup (in triplicate):
-
100% Activity Control: Add assay buffer and the vehicle (DMSO) to these wells.[19]
-
Inhibitor Wells: Add the serially diluted test compounds or positive control inhibitor.[17]
-
Blank (No Enzyme) Control: Add assay buffer and the highest concentration of the test compound, but no enzyme will be added in the next step.
-
-
Enzyme Addition and Pre-incubation:
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the diluted Gly-Pro-AMC substrate solution to all wells.[19]
-
-
Fluorescence Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (λex = 360 nm, λem = 460 nm) in kinetic mode, taking readings every minute for 15-30 minutes.[18]
-
-
Data Analysis:
-
For each well, calculate the rate of reaction by determining the slope of the linear portion of the fluorescence vs. time plot (ΔFLU/min).[18]
-
Subtract the average slope of the "Blank" wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (Rate_inhibitor / Rate_100%_Activity)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (or similar) non-linear regression model to determine the IC₅₀ value.
-
Expert Insights and Considerations
-
Causality of Pre-incubation: The 10-minute pre-incubation step (Step 3) is critical. It ensures that the interaction between the enzyme and the inhibitor reaches equilibrium before the enzymatic reaction begins. This is particularly important for inhibitors with slow binding kinetics, ensuring a more accurate determination of potency.[20]
-
Self-Validating System: This protocol is inherently self-validating. The inclusion of a "100% Activity" control (enzyme + substrate + vehicle) and a "Blank" control (substrate only) establishes the dynamic range of the assay. Furthermore, the use of a known positive control inhibitor, like Sitagliptin, validates the assay's performance and allows for comparison of results across different experiments.[18]
-
Substrate Concentration: The substrate concentration is typically set at or near its Michaelis-Menten constant (Km). For competitive inhibitors, which most DPP-4 inhibitors are, the apparent IC₅₀ value is dependent on the substrate concentration. Using a consistent substrate concentration is essential for comparing the potency of different compounds.[19]
-
Translating In Vitro Potency to In Vivo Dosing: While a low IC₅₀ is desirable, it does not solely dictate in vivo efficacy or dosing frequency. Pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), are paramount. Trelagliptin's high in vitro potency is complemented by its long elimination half-life, which together enable its once-weekly dosing regimen.[14] Alogliptin, while still potent, has a shorter half-life that makes it suitable for once-daily administration.[12]
Conclusion
The pyrrolidine-3,4-dicarboxamide scaffold has proven to be an exceptionally fruitful starting point for the design of potent and highly selective DPP-4 inhibitors. Drug candidates like Alogliptin and Trelagliptin exemplify how subtle modifications to this core structure can fine-tune both in vitro potency and pharmacokinetic profiles to achieve distinct clinical objectives. Trelagliptin's superior potency and extended half-life underscore a successful evolution in drug design, offering patients a more convenient therapeutic option without compromising efficacy. The experimental framework provided herein offers a reliable method for researchers to continue exploring this privileged scaffold and to characterize the next generation of innovative therapeutic agents.
References
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Alogliptin (Nesina): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. Published June 11, 2024. Available from: [Link]
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Alogliptin: Uses & Dosage. MIMS Singapore. Available from: [Link]
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Staten M, et al. Alogliptin. StatPearls. Published February 15, 2025. Available from: [Link]
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Karimi-Sales E, et al. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Published October 28, 2024. Available from: [Link]
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What is the mechanism of Alogliptin Benzoate? Patsnap Synapse. Published July 17, 2024. Available from: [Link]
-
Akahoshi F, et al. Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism. PLOS ONE. Published June 21, 2016. Available from: [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI. Published August 3, 2023. Available from: [Link]
-
Senci K, et al. Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry. Published June 30, 2021. Available from: [Link]
-
Karimi-Sales E, et al. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. PubMed. Published October 29, 2024. Available from: [Link]
-
Trelagliptin (succinate). MedChem Express - Cambridge Bioscience. Available from: [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Semantic Scholar. Available from: [Link]
-
Zhang Y, et al. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. Published May 11, 2022. Available from: [Link]
-
Arsequell G, et al. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol. Published 2017. Available from: [Link]
-
Vitale P, et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Published August 10, 2021. Available from: [Link]
-
Vitale P, et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Published August 10, 2021. Available from: [Link]
-
El-Koussi WM, et al. Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS: A Comparative Study. BUE Scholar. Published December 9, 2021. Available from: [Link]
-
Once-weekly trelagliptin versus daily alogliptin in Japanese patients with type 2 diabetes: A randomised, double-blind, phase 3, non-inferiority study. ResearchGate. Published January 2015. Available from: [Link]
-
Trelagliptin. Wikipedia. Available from: [Link]
-
Inagaki N, et al. Once-weekly trelagliptin versus daily alogliptin in Japanese patients with type 2 diabetes: a randomised, double-blind, phase 3, non-inferiority study. PubMed. Published March 15, 2015. Available from: [Link]
-
Trelagliptin – Knowledge and References. Taylor & Francis. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
